ZQ-16
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOAKRMLQKLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of ZQ-16: A Technical Guide for Researchers
ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84) , a receptor primarily expressed in immune-related tissues and implicated in inflammatory processes.[1] This guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Target Identification and Selectivity
This compound, chemically identified as 2-(hexylthio)pyrimidine-4,6-diol, was discovered through a high-throughput screening of 160,000 small-molecule compounds.[1] Its primary molecular target is GPR84, a receptor activated by medium-chain free fatty acids.[1] this compound exhibits high selectivity for GPR84, showing no significant activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM.[2]
GPR84-Mediated Signaling Pathways Activated by this compound
Upon binding to GPR84, this compound initiates a cascade of intracellular signaling events. These events are characteristic of G protein-coupled receptor activation and involve multiple downstream effectors. The key signaling pathways activated by this compound include:
-
Calcium Mobilization: this compound binding to GPR84 leads to a rapid increase in intracellular calcium levels.[1]
-
Inhibition of cAMP Accumulation: The activation of GPR84 by this compound results in the inhibition of adenylyl cyclase, leading to a dose-dependent reduction in forskolin-stimulated cyclic AMP (cAMP) accumulation.[3][4]
-
Phosphorylation of ERK1/2: this compound stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5]
-
Receptor Desensitization and Internalization: Prolonged exposure to this compound can lead to the desensitization and internalization of the GPR84 receptor, a common regulatory mechanism for GPCRs.[1][2]
-
β-Arrestin Recruitment: this compound promotes the interaction of GPR84 with β-arrestin, a protein involved in receptor desensitization and signaling.[1]
Quantitative Analysis of this compound Activity
The potency of this compound in activating these signaling pathways has been quantified through various in vitro assays. The following tables summarize the key efficacy (EC50) values reported for this compound.
| Assay Type | Cell Line | EC50 Value (µM) | Reference |
| Calcium Mobilization | HEK293/Gα16/GPR84 | 0.139 | [3] |
| Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 | [6] |
| Inhibition of cAMP Accumulation | HEK293/GPR84 | 0.134 | [6] |
| β-Arrestin2 Recruitment | HEK293 | 0.597 | [6] |
| Receptor Selectivity | Concentration Tested (µM) | Response | Reference |
| GPR40 | 100 | No response | [2] |
| GPR41 | 100 | No response | [2] |
| GPR119 | 100 | No response | [2] |
| GPR120 | 100 | No response | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Calcium Mobilization Assay
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing GPR84 and Gα16.[1]
-
Protocol:
-
Cells are seeded into 96-well plates and cultured overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The dye is removed, and cells are washed with a buffer solution.
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.
-
The dose-response curve is generated to calculate the EC50 value.[4]
-
cAMP Accumulation Assay
-
Cell Line: HEK293 cells expressing GPR84.[6]
-
Protocol:
-
Cells are seeded into 96-well plates and cultured to confluence.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound for 30 minutes at 37°C.[4]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
The dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is used to determine its EC50 value.
-
ERK1/2 Phosphorylation Assay
-
Cell Line: HEK293 cells expressing GPR84.[5]
-
Protocol:
-
Cells are grown in 6-well plates and serum-starved for several hours before the experiment.
-
Cells are stimulated with this compound (e.g., 10 μM) for a short period (e.g., 5 minutes).[5]
-
The cells are then lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The ratio of pERK1/2 to total ERK1/2 is calculated to determine the extent of phosphorylation.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: this compound activated GPR84 signaling pathway.
Caption: Experimental workflow for this compound identification and characterization.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of ZQ-16: A Potent and Selective GPR84 Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ZQ-16, a potent and selective agonist of the G protein-coupled receptor 84 (GPR84). This compound, chemically identified as 2-(hexylthio)pyrimidine-4,6-diol, was discovered through a large-scale high-throughput screening campaign. This document details the experimental protocols for the synthesis of this compound and the key cellular assays used to elucidate its mechanism of action, including calcium mobilization, cyclic adenosine (B11128) monophosphate (cAMP) inhibition, extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, β-arrestin recruitment, and receptor internalization. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams to facilitate a deeper understanding of this important research compound.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified as a novel agonist for GPR84 through an extensive high-throughput screening (HTS) of a 160,000-member small-molecule library.[1][2][3] The screening assay was designed to detect changes in intracellular calcium levels in a human embryonic kidney 293 (HEK293) cell line engineered to stably express human GPR84 and the promiscuous Gα16 protein.[1][3] This G protein subunit couples to Gq- and Gi-coupled receptors and redirects their signaling through the phospholipase C pathway, leading to a measurable calcium signal.
The HTS campaign led to the identification of 2-(hexylthio)pyrimidine-4,6-diol as a potent and selective agonist of GPR84, which was subsequently designated as this compound.[1][3]
High-Throughput Screening Workflow
The screening process was designed to identify both antagonists and agonists of GPR84.
Caption: High-throughput screening workflow for the identification of GPR84 modulators.
Synthesis of this compound
The synthesis of this compound is achieved through the alkylation of a commercially available starting material, 2-mercaptopyrimidine-4,6-diol (B8817847). This nucleophilic substitution reaction targets the sulfur atom of the thiol group with an alkyl halide, in this case, a hexyl derivative.
Synthetic Scheme
Caption: General synthetic scheme for the preparation of this compound.
Experimental Protocol: Synthesis of 2-(hexylthio)pyrimidine-4,6-diol (this compound)
This protocol is based on the general method of alkylating 2-mercaptopyrimidine-4,6-diol.
Materials:
-
2-Mercaptopyrimidine-4,6-diol
-
1-Bromohexane (B126081) (or hexyl tosylate)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-mercaptopyrimidine-4,6-diol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1-bromohexane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Biological Characterization of this compound
This compound has been characterized through a series of in vitro cellular assays to determine its potency, selectivity, and mechanism of action at the GPR84 receptor.
GPR84-Mediated Signaling Pathways
This compound activates multiple downstream signaling pathways upon binding to GPR84.
Caption: Signaling pathways activated by this compound through GPR84.
Quantitative Data Summary
The potency of this compound in various functional assays is summarized below.
| Assay | Cell Line | Parameter | Value (µM) |
| Calcium Mobilization | HEK293-GPR84-Gα16 | EC₅₀ | 0.213 |
| cAMP Accumulation Inhibition | HEK293-GPR84 | EC₅₀ | 0.134 |
| β-Arrestin 2 Recruitment | HEK293-GPR84 | EC₅₀ | 0.597 |
Table 1: Potency of this compound in GPR84 Functional Assays.
Experimental Protocols
This assay measures the increase in intracellular calcium concentration following GPR84 activation.
Materials:
-
HEK293 cells stably co-expressing human GPR84 and Gα16
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
This compound and control compounds
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection
Procedure:
-
Seed HEK293-GPR84-Gα16 cells into assay plates and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and diluting in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Place the cell plate in the fluorescence plate reader and record baseline fluorescence.
-
Inject the compound dilutions and continue to measure fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence and fitting the dose-response curve to determine the EC₅₀ value.
This assay measures the inhibition of forskolin-stimulated cAMP production upon GPR84 activation.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Assay buffer or serum-free medium
-
This compound and control compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white assay plates
Procedure:
-
Seed HEK293-GPR84 cells into assay plates and culture overnight.
-
Starve the cells in serum-free medium for a few hours prior to the assay.
-
Prepare a solution of this compound and forskolin (a concentration that stimulates a submaximal cAMP response).
-
Add the compound/forskolin mixture to the cells.
-
Incubate at 37°C for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and measure cAMP levels according to the kit instructions.
-
Analyze the data by calculating the percent inhibition of the forskolin response and fitting the dose-response curve to determine the EC₅₀ value.
This assay detects the phosphorylation of ERK1/2 as a downstream marker of GPR84 activation.
Materials:
-
HEK293 cells stably expressing human GPR84
-
Serum-free medium
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEK293-GPR84 cells in 6-well plates and culture until confluent.
-
Serum-starve the cells overnight.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.
Materials:
-
HEK293 cells co-expressing GPR84 and a β-arrestin fusion protein (e.g., part of a commercially available assay system like DiscoveRx PathHunter or Promega Tango)
-
Assay medium and reagents specific to the chosen assay technology
-
This compound and control compounds
-
Assay plates compatible with the detection method (e.g., white plates for luminescence)
Procedure:
-
Follow the cell seeding and handling protocols provided by the manufacturer of the β-arrestin recruitment assay system.
-
Prepare serial dilutions of this compound and control compounds.
-
Add the compounds to the cells and incubate for the recommended time and temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analyze the data by fitting the dose-response curve to determine the EC₅₀ value.
This assay visualizes and quantifies the agonist-induced internalization of GPR84 from the cell surface.
Materials:
-
HEK293 cells stably expressing a tagged GPR84 (e.g., GFP- or HA-tagged)
-
Glass-bottom dishes or multi-well plates suitable for microscopy
-
This compound and control compounds
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) if using an intracellularly targeted antibody
-
Primary antibody against the tag (if applicable)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the GPR84-tagged cells onto the imaging plates.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Wash the cells with PBS and fix with PFA.
-
If necessary, permeabilize the cells and perform immunofluorescent staining for the GPR84 tag.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the redistribution of GPR84 from the plasma membrane to intracellular compartments.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GPR84. Its discovery through high-throughput screening and subsequent characterization have provided significant insights into the signaling capabilities of this receptor. The synthetic route to this compound is straightforward, making it an accessible compound for the research community. The detailed protocols provided in this guide are intended to facilitate further investigation into the biology of GPR84 and the development of novel therapeutics targeting this receptor.
References
Chemical properties and structure of ZQ-16
An In-depth Analysis of the Chemical Properties, Structure, and Cellular Function of the GPR84 Agonist ZQ-16
This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of GPR84, a receptor implicated in inflammatory processes. This document details the chemical and physical properties of this compound, its molecular structure, and its effects on key cellular signaling pathways.
Chemical Properties and Structure
This compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified through a high-throughput screening of approximately 160,000 small-molecule compounds.[1] It emerged as a novel agonist of GPR84 with a distinct chemical structure.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [2][3] |
| Molecular Weight | 228.31 g/mol | [2][3] |
| CAS Number | 376616-73-8 | [2][4] |
| Appearance | White to beige powder | [2] |
| Solubility | DMSO: 5 mg/mL (warmed) | [2][3] |
| Hydrogen Bond Acceptors | 1-4 | [1][5] |
| Hydrogen Bond Donors | 2 | [1][5] |
| Rotatable Bonds | 6 | [1][5] |
| Topological Polar Surface Area | 91.28 Ų | [5] |
| XLogP | 3.35 | [5] |
| Lipinski's Rules Broken | 0 | [5] |
Chemical Structure
The two-dimensional structure of this compound is presented below. Its core is a 2-mercaptopyrimidine-4,6-diol (B8817847) moiety.[6][7]
SMILES: CCCCCCSC1=NC(O)=CC(O)=N1[2][3]
InChI Key: UYXOAKRMLQKLQX-UHFFFAOYSA-N[2][3]
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84.[2][4][8] It does not exhibit activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120.[2][4] The agonistic activity of this compound at GPR84 initiates a cascade of intracellular signaling events.
Potency and Efficacy
The potency of this compound has been quantified in various cell-based assays, demonstrating its effectiveness in activating GPR84-mediated signaling pathways.
| Assay | EC₅₀ Value (µM) | Source |
| Calcium Mobilization | 0.213 | [2][4] |
| cAMP Accumulation Inhibition | 0.134 | [2][4] |
| β-Arrestin2 Recruitment | 0.597 | [2][4] |
Signaling Pathways
Activation of GPR84 by this compound leads to the modulation of several key downstream signaling pathways. This includes the mobilization of intracellular calcium, inhibition of cyclic AMP (cAMP) accumulation, and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][8][9] Furthermore, this compound has been shown to induce GPR84 desensitization, internalization, and the recruitment of β-arrestin2.[2][4]
Figure 1: this compound initiated GPR84 signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the initial discovery and characterization of this compound.
Calcium Mobilization Assay
This assay is designed to measure the increase in intracellular calcium concentration following GPR84 activation by this compound.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR84 and the promiscuous G-protein Gα16 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the buffer. Varying concentrations of this compound are then added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium levels.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Cell Culture: HEK293 cells stably expressing GPR84 are cultured as described above.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound.
-
Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based). The amount of cAMP produced is inversely proportional to the inhibitory effect of this compound.
ERK1/2 Phosphorylation Assay
This assay detects the phosphorylation of ERK1/2, a downstream target of GPR84 signaling.
-
Cell Culture and Plating: HEK293 cells expressing GPR84 are cultured and seeded in multi-well plates.
-
Serum Starvation: Cells are serum-starved for a period to reduce basal ERK1/2 phosphorylation.
-
Compound Stimulation: Cells are stimulated with this compound (e.g., 10 µM) for a short duration (e.g., 5 minutes).[2][4]
-
Cell Lysis: Cells are lysed, and protein concentrations are determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated ERK1/2 to total ERK1/2 indicates the level of pathway activation.
Figure 2: General experimental workflow for this compound characterization.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR84. Its well-characterized chemical properties, structure, and mechanism of action provide a solid foundation for its use in in vitro and in vivo studies. The detailed experimental protocols provided herein should enable researchers to effectively utilize this compound in their investigations of GPR84-mediated signaling and its implications in inflammatory diseases.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. [PDF] Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein–Coupled Receptor 84 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. abmole.com [abmole.com]
ZQ-16: A Selective GPR84 Agonist for Research and Drug Development
An In-depth Technical Guide
Introduction
G protein-coupled receptor 84 (GPR84) is a member of the free fatty acid receptor family, primarily activated by medium-chain fatty acids. Its expression is predominantly found in immune cells, such as macrophages, neutrophils, and microglia, implicating it in inflammatory and immune responses. The growing interest in GPR84 as a therapeutic target for a variety of inflammatory diseases has highlighted the need for potent and selective pharmacological tools. This technical guide focuses on ZQ-16, a novel small-molecule agonist of GPR84, providing a comprehensive overview of its discovery, in vitro activity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GPR84 and the utility of this compound as a research tool.
Discovery and Chemical Properties of this compound
This compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified through a high-throughput screening of a large compound library.[1][2][3][4] The screening assay utilized a human embryonic kidney 293 (HEK293) cell line stably expressing human GPR84 and the promiscuous G protein Gα16 to detect calcium mobilization as a readout of receptor activation.[2][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-(hexylthio)pyrimidine-4,6-diol |
| Synonyms | 2-HTP |
| Molecular Formula | C₁₀H₁₆N₂O₂S |
| Molecular Weight | 228.31 g/mol |
| CAS Number | 376616-73-8 |
| Solubility | Soluble in DMSO and ethanol |
In Vitro Pharmacological Profile of this compound
This compound has been characterized as a potent and selective agonist of GPR84 through a series of in vitro assays. Its activity has been demonstrated across multiple signaling pathways downstream of GPR84 activation.
Table 2: In Vitro Activity of this compound at Human GPR84
| Assay | Cell Line | EC₅₀ (µM) | Reference |
| Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 ± 0.042 | [5] |
| Calcium Mobilization | Not Specified | 0.139 | [6][7][8] |
| cAMP Accumulation Inhibition | HEK293/GPR84 | 0.134 ± 0.023 | [9] |
| β-Arrestin 2 Recruitment | HEK293 | 0.597 |
This compound exhibits high selectivity for GPR84 over other related free fatty acid receptors.
Table 3: Selectivity Profile of this compound
| Receptor | Activity | Concentration Tested (µM) |
| GPR40 (FFAR1) | No response | 100 |
| GPR41 (FFAR3) | No response | 100 |
| GPR119 | No response | 100 |
| GPR120 (FFAR4) | No response | 100 |
GPR84 Signaling Pathways Activated by this compound
Activation of GPR84 by this compound initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][10] Furthermore, GPR84 activation can trigger calcium mobilization, often through the βγ subunits of the G protein, and stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][11] Like many GPCRs, agonist-bound GPR84 can also recruit β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.[2][11]
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
GPR84 Receptor: Function, Endogenous Ligands, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant implications in inflammatory and metabolic diseases. Primarily expressed on immune cells, GPR84 is activated by medium-chain fatty acids (MCFAs), positioning it at the crucial intersection of metabolism and immunity. This technical guide provides a comprehensive overview of the current understanding of GPR84 function, its putative endogenous ligands, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of quantitative ligand data are presented to facilitate further research and drug development efforts targeting this receptor.
Introduction
G protein-coupled receptor 84 (GPR84) is a class A rhodopsin-like GPCR that has garnered increasing interest since its deorphanization.[1][2] Its expression is predominantly found in immune cells, including macrophages, neutrophils, monocytes, and microglia, and is significantly upregulated under inflammatory conditions.[3][4][5] This restricted expression pattern, coupled with its role in modulating key immune responses, underscores its potential as a drug target for a variety of inflammatory disorders, such as inflammatory bowel disease (IBD), and fibrotic diseases.[4][6]
The activation of GPR84 is linked to pro-inflammatory responses, including cytokine production, chemotaxis, and phagocytosis.[7][8] While medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14 are considered to be its endogenous ligands, there is ongoing debate about their physiological relevance due to their low in vivo concentrations.[2][6][9] This has spurred the development of synthetic agonists and antagonists to better probe the receptor's function and therapeutic tractability.[6]
This guide aims to provide a detailed technical resource for professionals engaged in GPR84 research and drug discovery. It covers the receptor's core functions, summarizes the potency of known ligands, provides detailed experimental methodologies, and illustrates key pathways and workflows.
GPR84 Receptor Function and Signaling Pathways
GPR84 primarily couples to the pertussis toxin-sensitive Gαi/o family of G proteins.[2][3][10] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This canonical Gαi/o signaling cascade is a key mechanism through which GPR84 exerts its cellular effects.
Beyond cAMP modulation, GPR84 activation triggers several other important downstream signaling pathways. It has been shown to stimulate the phosphorylation of Akt and extracellular signal-regulated kinase (ERK), both of which are central to cell survival, proliferation, and inflammation.[10][11] Furthermore, GPR84 signaling can lead to the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[10][11] In some cellular contexts, GPR84 can also couple to Gα15/16 proteins.[5]
In addition to G protein-dependent signaling, GPR84 activation can also lead to the recruitment of β-arrestins.[3] This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[3] The multifaceted signaling potential of GPR84 highlights its complex role in regulating immune cell function.
Signaling Pathway Diagram
Caption: GPR84 signaling pathways.
Endogenous and Synthetic Ligands
Medium-chain fatty acids (MCFAs), particularly those with 9 to 14 carbon atoms, are the putative endogenous ligands for GPR84.[2] Capric acid (C10) is often cited as one of the more potent naturally occurring agonists.[10] Additionally, hydroxylated MCFAs have been shown to activate GPR84.[12] However, the relatively low potency of these endogenous ligands has led to the development of more potent and specific synthetic agonists and antagonists, which are invaluable tools for studying the receptor's function.[6] 6-n-octylaminouracil (6-OAU) is a widely used synthetic agonist.[6]
Quantitative Data on Ligand Potency
The following tables summarize the potency of various endogenous and synthetic ligands for GPR84 across different functional assays.
Table 1: Potency of GPR84 Agonists in Gαi Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | EC₅₀ (µM) | Cell System | Reference |
| 2-hydroxy lauric acid (2-OH-C12) | 9.9 | GPR84-transfected cells | [12] |
| 3-hydroxy lauric acid (3-OH-C12) | 13 | GPR84-transfected cells | [12] |
| 2-hydroxy capric acid (2-OH-C10) | 31 | GPR84-transfected cells | [12] |
| 3-hydroxy capric acid (3-OH-C10) | 230 | GPR84-transfected cells | [12] |
| Decanoic acid (C10) | ~25-48 | GPR84-expressing Sf9 or 293 cell membranes | [13] |
Table 2: Potency of GPR84 Agonists in cAMP Inhibition Assay
| Ligand | EC₅₀ (nM) | Cell System | Reference |
| 6-n-octylaminouracil (6-OAU) | 14 | GPR84-CHO cells | [7] |
| Capric acid (C10) | ~800 | GPR84-CHO cells | [7] |
| Decanoic acid (C10) | 30,000 | GPR84-CHO cells | [13] |
Table 3: Potency of GPR84 Agonists in Other Functional Assays
| Ligand | Assay | EC₅₀ | Cell System | Reference |
| 3-hydroxy lauric acid (3-OH-C12) | Chemotaxis | ~24.2 µM | Human PMNs | [5] |
| 6-n-octylaminouracil (6-OAU) | Chemotaxis | ~318 nM | Human PMNs | [5] |
| ZQ-16 | Calcium Mobilization | 1.25 µM | HEK293/GPR84/Gα16 cells | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the consistent and reproducible study of GPR84.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to GPR84.
Objective: To quantify the potency and efficacy of ligands in stimulating G protein activation by GPR84.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing GPR84 (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL. Store at -80°C.
-
-
Assay Procedure:
-
Thaw cell membranes on ice and dilute in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).
-
In a 96-well plate, add in order:
-
Assay buffer
-
Varying concentrations of the test ligand.
-
Cell membranes (5-20 µg protein/well).
-
For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
Objective: To measure the ability of GPR84 agonists to decrease intracellular cAMP levels.
Methodology:
-
Cell Preparation:
-
Seed CHO-K1 cells stably expressing human GPR84 into a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with stimulation buffer.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Simultaneously treat the cells with forskolin (B1673556) (a direct activator of adenylyl cyclase) and varying concentrations of the GPR84 agonist.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.
-
Plot the percentage of inhibition against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Phagocytosis Assay
This assay assesses the ability of GPR84 activation to enhance the phagocytic capacity of macrophages.
Objective: To quantify the effect of GPR84 agonists on macrophage phagocytosis.
Methodology:
-
Cell Preparation:
-
Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages, BMDMs).
-
Treat macrophages with vehicle or a GPR84 agonist (e.g., 1 µM 6-OAU) for 1 hour.
-
-
Phagocytosis:
-
Add pH-sensitive fluorescent bioparticles (e.g., pHrodo™ E. coli BioParticles™) to the macrophage culture. These particles fluoresce only in the acidic environment of the phagosome.
-
For inhibition studies, pre-treat cells with a GPR84 antagonist before adding the agonist.
-
-
Imaging and Quantification:
-
Place the plate in a live-cell imaging system (e.g., IncuCyte ZOOM®) housed in an incubator at 37°C and 5% CO₂.
-
Acquire images at regular intervals over several hours.
-
Quantify the total fluorescence intensity per well over time, which is proportional to the extent of phagocytosis.
-
-
Data Analysis:
-
Compare the rate and extent of phagocytosis between vehicle-treated and agonist-treated cells.
-
Caption: Macrophage Phagocytosis Assay Workflow.
Conclusion
GPR84 represents a promising, yet complex, therapeutic target. Its role as a sensor for medium-chain fatty acids places it at a critical nexus of metabolic and immune regulation. The pro-inflammatory signaling cascades initiated by GPR84 activation in immune cells highlight its potential as a target for a range of inflammatory and fibrotic diseases. The continued development of potent and selective synthetic ligands, coupled with the application of robust experimental methodologies as outlined in this guide, will be instrumental in further elucidating the physiological and pathological roles of GPR84 and in realizing its therapeutic potential. This guide serves as a foundational resource to support these ongoing research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. decanoic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
ZQ-16: A Novel Agonist for GPR84 in Inflammatory Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZQ-16, chemically identified as 2-(hexylthio)pyrimidine-4,6-diol, has emerged as a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain free fatty acids and is predominantly expressed in immune-related tissues such as the spleen, bone marrow, and peripheral blood leukocytes.[1] Its significant role in inflammatory processes has positioned it as a promising drug target for immune-mediated diseases.[1] The discovery of this compound provides a valuable chemical tool to probe the functions of GPR84 and explore its therapeutic potential in inflammation.[1][3]
Core Mechanism of Action
This compound functions as a selective agonist for GPR84, meaning it binds to and activates the receptor.[2][4] This activation triggers a cascade of intracellular signaling events that are characteristic of GPR84 stimulation. Notably, this compound's agonistic activity is specific to GPR84, with no significant activity observed at other free fatty acid receptors like GPR40, GPR41, GPR119, and GPR120.[2][4]
Signaling Pathways Activated by this compound
Upon binding to GPR84, this compound initiates several downstream signaling pathways, modulating cellular responses involved in inflammation.[1][5] These pathways include:
-
Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium levels.[1][2]
-
Inhibition of cAMP Accumulation: Activation of GPR84 by this compound leads to the inhibition of adenylyl cyclase, resulting in a dose-dependent reduction of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1][2][6]
-
Phosphorylation of ERK1/2: this compound treatment stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.[2]
-
Receptor Desensitization and Internalization: Prolonged exposure to this compound can lead to receptor desensitization and internalization, a common regulatory mechanism for GPCRs.[1][4]
-
β-Arrestin Recruitment: this compound promotes the interaction between GPR84 and β-arrestin2, another important mechanism in GPCR signaling and regulation.[1][2]
Below are diagrams illustrating the key signaling pathways and the experimental workflow for identifying this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 0.213 µM | HEK293 expressing GPR84 | Calcium Mobilization | [2] |
| 139 nM | HEK293 cells | Calcium Mobilization | [4][6] | |
| 0.134 µM | HEK293 cells expressing GPR84 | cAMP Accumulation Inhibition | [2] | |
| 0.597 µM | HEK293 cells | β-Arrestin2 Recruitment | [2] | |
| Selectivity | No activity at GPR40, GPR41, GPR119, GPR120 (at 100 µM) | Not specified | Not specified | [4] |
| ERK1/2 Phosphorylation | Induces phosphorylation at 10 µM | GPR84-expressing HEK293 cells | Western Blot | [2] |
Detailed Experimental Protocols
High-Throughput Screening for GPR84 Agonists
The identification of this compound was the result of a high-throughput screening campaign of a large small-molecule library.[1][3]
Objective: To identify novel agonists of GPR84.
Methodology:
-
Cell Line: A Human Embryonic Kidney 293 (HEK293) cell line stably expressing GPR84 and Gα16 was utilized.[1]
-
Primary Screening (Antagonist Mode): A library of 160,000 small-molecule compounds was initially screened using a calcium mobilization assay to identify compounds that could inhibit the signal of a known GPR84 agonist.[3]
-
Secondary Screening (Agonist Mode): Hits from the primary screen were then tested in an agonist mode to identify compounds that could directly induce a calcium response.[3]
-
Hit Confirmation: this compound was identified as a compound that induced a significant calcium elevation, comparable to the known agonist 6-OAU.[3]
Calcium Mobilization Assay
This assay is fundamental to measuring the activation of GPR84 by this compound.[7]
Objective: To quantify the increase in intracellular calcium concentration upon GPR84 activation.
Methodology:
-
Cell Seeding: HEK293 cells stably expressing Gα16 and GPR84 are seeded into 96-well plates and incubated.[7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS).[7]
-
Compound Addition: After removing excess dye, a solution containing this compound (or other test compounds) is added to the wells.[7]
-
Signal Detection: The change in intracellular calcium is recorded by measuring the fluorescence intensity using a microplate reader (e.g., FlexStation III) at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission).[7]
cAMP Accumulation Assay
This assay measures the inhibitory effect of GPR84 activation on adenylyl cyclase activity.[3]
Objective: To determine the extent to which this compound inhibits the production of cAMP.
Methodology:
-
Cell Culture: HEK293 cells expressing GPR84 are used.[3]
-
Stimulation: Cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[3]
-
Treatment: Cells are co-treated with varying concentrations of this compound.[3]
-
Quantification: Intracellular cAMP levels are measured using a suitable detection kit (e.g., an immunoassay-based kit). The dose-dependent inhibition of forskolin-stimulated cAMP production by this compound is then determined.[3]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to confirm the activation of the MAPK signaling pathway downstream of GPR84.[3][8]
Objective: To detect the phosphorylation of ERK1/2 in response to this compound treatment.
Methodology:
-
Cell Treatment: GPR84-expressing HEK293 cells are stimulated with this compound (e.g., 10 µM for 5 minutes).[3] A positive control (e.g., PMA) and a vehicle control (e.g., DMSO) are included.[3]
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). A separate blot is often probed with an antibody for total ERK1/2 or a housekeeping protein (e.g., GAPDH) to serve as a loading control.[3]
-
Visualization: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR84 in inflammatory and immune responses. Its potency and selectivity make it a suitable candidate for further preclinical studies to explore the therapeutic potential of targeting GPR84 in a variety of inflammatory diseases. The detailed understanding of its mechanism of action and the signaling pathways it modulates provides a solid foundation for future drug development efforts in this area.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. abmole.com [abmole.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of ZQ-16 in Immune Cell Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZQ-16, chemically identified as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is predominantly expressed in immune cells, including neutrophils, macrophages, and monocytes, and its expression is often upregulated in response to inflammatory stimuli.[4][5] Activation of GPR84 is implicated in a variety of inflammatory processes, making it a compelling target for therapeutic intervention in immune-mediated diseases.[1][3] this compound activates multiple downstream signaling pathways upon binding to GPR84, leading to a cascade of intracellular events that modulate immune cell function. This document provides a detailed technical guide on the core signaling mechanisms of this compound, its impact on immune cells, and the experimental protocols used for its characterization.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the quantitative data for this compound's activity in various in vitro assays, primarily conducted in recombinant cell lines expressing human GPR84.
| Assay | Cell Line | Parameter | Value (µM) | Reference(s) |
| Calcium Mobilization | HEK293/Gα16/GPR84 | EC₅₀ | 0.213 ± 0.042 | [6] |
| Calcium Mobilization | HEK293 | EC₅₀ | 0.139 | [1][2] |
| cAMP Accumulation Inhibition | HEK293/GPR84 | EC₅₀ | 0.134 ± 0.023 | [3] |
| β-Arrestin 2 Recruitment | HEK293 | EC₅₀ | 0.597 | [3] |
EC₅₀ (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in each assay.
Core Signaling Pathways of this compound
This compound modulates immune cell function through the activation of several distinct signaling pathways downstream of GPR84. GPR84 is known to couple to inhibitory G proteins (Gαi/o), leading to the canonical inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, GPR84 activation by this compound triggers a robust increase in intracellular calcium (Ca²⁺) and activates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2.[1][3][8] Furthermore, this compound induces the recruitment of β-arrestin to the receptor, a key process in GPCR desensitization and signaling.[3]
Gαi/o-Mediated Inhibition of cAMP Production
This pathway is initiated by the coupling of the this compound-activated GPR84 receptor to Gαi/o proteins. The activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. This decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA).
Gαq-Mediated Calcium Mobilization
While GPR84 is primarily coupled to Gαi/o, its activation also leads to an increase in intracellular calcium, a hallmark of Gαq-mediated signaling. This suggests that GPR84 may also couple to Gαq or that the Gβγ subunits released from Gαi/o activate Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
MAPK/ERK Pathway Activation
This compound stimulation of GPR84 leads to the phosphorylation and activation of ERK1/2, key components of the MAPK signaling cascade.[8] This pathway can be activated through various upstream effectors, including Protein Kinase C (PKC), which is activated by DAG and Ca²⁺, and potentially through G protein-independent mechanisms involving β-arrestin. Activated ERK1/2 translocates to the nucleus to regulate gene expression, often promoting pro-inflammatory responses.
Role of this compound in Immune Cell Function
Activation of GPR84 by agonists like this compound has been shown to modulate key functions of innate immune cells, particularly neutrophils and macrophages.
-
Neutrophils: GPR84 activation can induce neutrophil chemotaxis, the directed migration of neutrophils towards sites of inflammation.[5] It can also prime neutrophils for an enhanced oxidative burst and promote degranulation, both critical processes for pathogen clearance.[5]
-
Macrophages: In macrophages, this compound and other GPR84 agonists have been shown to promote pro-inflammatory responses.[6] This includes the increased production and secretion of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and CCL2.[4] GPR84 activation also enhances macrophage phagocytosis.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR84 activation by this compound.
Detailed Steps:
-
Cell Culture: HEK293 cells stably expressing human GPR84 and a promiscuous Gα subunit (like Gα16) are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubated overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Washing: Cells are washed with assay buffer to remove any extracellular dye.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations. Fluorescence is then measured kinetically for 2-3 minutes.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the EC₅₀ value is determined using a non-linear regression model.
cAMP Accumulation Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cAMP.
Detailed Steps:
-
Cell Culture and Plating: HEK293 cells stably expressing GPR84 are seeded in 96-well plates and incubated overnight.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist and Forskolin (B1673556) Addition: Cells are then co-stimulated with varying concentrations of this compound and a fixed concentration of forskolin (an adenylyl cyclase activator) for 30 minutes at 37°C.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal in many assay formats. The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the this compound concentration to determine the IC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.
Detailed Steps:
-
Cell Culture and Treatment: GPR84-expressing cells (e.g., HEK293/GPR84 or primary macrophages) are grown to 80-90% confluency and then serum-starved for 4-6 hours. Cells are then stimulated with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).[8]
-
Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
-
Data Analysis: Band intensities are quantified, and the p-ERK1/2 signal is normalized to the total ERK1/2 signal.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of GPR84 in immune cell signaling. Its ability to potently and selectively activate GPR84 triggers a multifaceted signaling cascade involving the modulation of cAMP levels, calcium mobilization, and MAPK/ERK pathway activation. These signaling events translate into significant functional consequences for key innate immune cells, such as neutrophils and macrophages, highlighting the potential of targeting GPR84 for the treatment of inflammatory diseases. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other GPR84 modulators in the context of drug discovery and development.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR84 regulates pulmonary inflammation by modulating neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways Activated by ZQ-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune-related tissues and implicated in inflammatory processes. Activation of GPR84 by this compound triggers a cascade of downstream signaling events, positioning it as a valuable tool for studying GPR84 function and as a potential starting point for the development of novel therapeutics targeting immune-mediated diseases. This technical guide provides a comprehensive overview of the key signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.
Core Signaling Pathways Activated by this compound
This compound activates GPR84, which primarily couples to the Gαi/o family of G proteins. This interaction initiates a series of intracellular events, leading to the modulation of various second messengers and protein kinase cascades. The principal downstream signaling pathways activated by this compound include:
-
Gαq-Mediated Calcium Mobilization: Activation of GPR84 by this compound leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is a hallmark of Gαq protein activation, suggesting that GPR84 can also couple to this pathway, particularly when co-expressed with the promiscuous G protein Gα16.
-
Gαi/o-Mediated Inhibition of cAMP Accumulation: As a Gαi/o-coupled receptor, GPR84 activation by this compound inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is often investigated by stimulating cAMP production with forskolin (B1673556) and observing the inhibitory effect of the agonist.[1]
-
MAPK/ERK Pathway Activation: this compound stimulation of GPR84 induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is crucial for regulating a wide range of cellular processes, including gene expression, proliferation, and differentiation.
-
β-Arrestin Recruitment and Receptor Internalization: Ligand binding to GPR84 also promotes the recruitment of β-arrestin proteins. This interaction is critical for receptor desensitization, a process that attenuates G protein-mediated signaling, and for initiating receptor internalization, which removes the receptor from the cell surface.
Quantitative Analysis of this compound Activity
The potency of this compound in activating each of the described signaling pathways has been quantified through in vitro cell-based assays. The half-maximal effective concentration (EC50) values provide a standardized measure for comparing the activity of this compound across different signaling readouts.
| Signaling Pathway | Cell Line | EC50 Value (µM) | Reference |
| Calcium Mobilization | HEK293 cells co-expressing GPR84 and Gα16 | 0.139 | [2] |
| Inhibition of cAMP Accumulation | HEK293 cells expressing GPR84 | 0.134 | [3] |
| β-Arrestin 2 Recruitment | HEK293 cells expressing GPR84 | 0.597 | [3] |
| ERK1/2 Phosphorylation | HEK293 cells expressing GPR84 | Not explicitly quantified with an EC50 value, but demonstrated at 10 µM. | [1][3] |
Visualizing the Signaling Cascades
To provide a clear visual representation of the molecular interactions and pathways discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overview of this compound activated GPR84 signaling pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the downstream signaling of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR84 activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human GPR84 and the promiscuous G protein Gα16.
-
Principle: The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium ions.
-
Protocol:
-
Cell Culture: Culture the HEK293-GPR84-Gα16 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with Fluo-4 AM dye (typically 2-5 µM) in the presence of an anion-exchange inhibitor like probenecid (B1678239) (2.5 mM) to prevent dye leakage. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Reading: Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence, then add the this compound dilutions and immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for at least 120 seconds.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for the calcium mobilization assay.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity mediated by Gαi/o activation.
-
Cell Line: HEK293 cells stably expressing human GPR84.
-
Principle: Intracellular cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase. The ability of this compound to inhibit this forskolin-stimulated cAMP production is then measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
Protocol:
-
Cell Culture and Plating: Culture and plate the HEK293-GPR84 cells as described for the calcium mobilization assay.
-
Cell Stimulation: Resuspend harvested cells in a stimulation buffer. Add this compound at various concentrations, followed by a fixed concentration of forskolin (typically 10 µM). Incubate for 30 minutes at room temperature.[1]
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate). Incubate for 60 minutes at room temperature.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The ratio of the two emission signals is used to determine the cAMP concentration based on a standard curve. The IC50 value for this compound is calculated from the dose-response curve.
-
Caption: Workflow for the HTRF cAMP accumulation assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Line: HEK293 cells stably expressing human GPR84.
-
Principle: Western blotting is used to separate proteins by size, followed by immunodetection with antibodies specific for the phosphorylated form of ERK1/2 (p-ERK1/2). The total ERK1/2 levels are also measured as a loading control.
-
Protocol:
-
Cell Culture and Serum Starvation: Culture HEK293-GPR84 cells to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.
-
Cell Stimulation: Treat the serum-starved cells with this compound (e.g., 10 µM) for a short period (e.g., 5 minutes) at 37°C.[1] Include positive (e.g., PMA) and negative (vehicle) controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and then incubate with a primary antibody specific for p-ERK1/2. After washing, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.
-
Caption: Workflow for ERK1/2 phosphorylation Western blot.
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR84 and β-arrestin following agonist stimulation.
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter CHO-K1 GPR84 β-Arrestin cell line.
-
Principle: These assays are often based on enzyme fragment complementation (EFC). The GPR84 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon this compound-induced interaction, the fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Protocol:
-
Cell Culture and Plating: Culture the engineered cells according to the manufacturer's instructions and plate them in white-walled microplates.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents, which include the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex signaling mechanisms of GPR84. Its ability to activate multiple downstream pathways, including calcium mobilization, cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment, provides a multifaceted approach to studying GPR84 function in various cellular contexts. The detailed protocols and quantitative data presented in this guide are intended to support researchers in designing and executing robust experiments to further explore the role of GPR84 in health and disease. A thorough understanding of these signaling pathways is paramount for the development of novel therapeutic strategies targeting this important immune-metabolic receptor.
References
ZQ-16: A Technical Guide to a Selective GPR84 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key in vitro experiments. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting GPR84.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 376616-73-8 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |
| Molecular Weight | 228.31 g/mol | [1] |
| Synonyms | 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone, 2-HTP | [1][2] |
Mechanism of Action
This compound functions as a selective agonist of GPR84, a receptor activated by medium-chain fatty acids.[3] Upon binding, this compound activates several downstream signaling pathways, making it a valuable tool for studying GPR84 function. The key signaling events initiated by this compound include:
-
Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium concentration.[1][3]
-
Inhibition of cAMP Accumulation: Activation of GPR84 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3]
-
ERK1/2 Phosphorylation: this compound stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3]
-
β-Arrestin Recruitment: this compound promotes the recruitment of β-arrestin to the GPR84 receptor, a process involved in receptor desensitization and internalization.[1]
Signaling Pathway Diagram
References
Commercial Suppliers and Technical Guide for ZQ-16 in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is primarily expressed in immune-related tissues and is implicated in inflammatory processes, making it a compelling target for drug discovery in immune-mediated diseases.[1] this compound serves as a valuable research tool for elucidating the physiological and pathological roles of GPR84. This guide provides a comprehensive overview of commercial suppliers of this compound, its mechanism of action, and detailed protocols for key in vitro experiments.
Commercial Suppliers of this compound
For research purposes, this compound can be procured from several reputable suppliers. The following table summarizes the key information for sourcing this compound.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Solubility |
| Axon Medchem | This compound | 376616-73-8 | >98% | C₁₀H₁₆N₂O₂S | 228.31 | - |
| Tocris Bioscience | ZQ 16 | 376616-73-8 | ≥98% (HPLC) | C₁₀H₁₆N₂O₂S | 228.31 | Soluble to 50 mM in DMSO and to 100 mM in ethanol |
| MedchemExpress | This compound | 376616-73-8 | >98% | C₁₀H₁₆N₂O₂S | 228.31 | DMSO: ≥ 34 mg/mL |
| Sigma-Aldrich | This compound | 376616-73-8 | ≥98% (HPLC) | C₁₀H₁₆N₂O₂S | 228.31 | DMSO: 5 mg/mL (warmed) |
Mechanism of Action and In Vitro Activity of this compound
This compound is a selective agonist of GPR84 and does not exhibit activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM. Upon binding to GPR84, this compound activates several downstream signaling pathways, primarily through the Gαi/o and Gαq/16 G protein families.
The in vitro activity of this compound has been characterized in various functional assays, with key quantitative data summarized in the table below.
| Assay | Cell Line | Parameter | This compound Value | Reference |
| Calcium Mobilization | HEK293/Gα16/GPR84 | EC₅₀ | 0.139 µM | [2] |
| Calcium Mobilization | HEK293/Gα16/GPR84 | EC₅₀ | 0.213 µM | [1][3] |
| cAMP Inhibition | HEK293/GPR84 | EC₅₀ | 0.134 µM | [1] |
| β-Arrestin2 Recruitment | HEK293 | EC₅₀ | 0.597 µM | [1] |
Signaling Pathways Activated by this compound
This compound-mediated activation of GPR84 initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological responses mediated by this receptor.
Caption: this compound activates GPR84, leading to distinct signaling cascades.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture and Transfection
Objective: To prepare a stable or transient cell line expressing human GPR84 for subsequent functional assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding human GPR84 (with an optional tag like HA or FLAG)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Geneticin (G418) for stable cell line selection
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For transient transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection. Transfect cells with the GPR84 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Assays can be performed 24-48 hours post-transfection.
-
For stable cell line generation, transfect HEK293 cells as described above. 48 hours post-transfection, begin selection by adding G418 (concentration to be determined by a kill curve, typically 400-800 µg/mL) to the culture medium.
-
Replace the medium with fresh G418-containing medium every 3-4 days until resistant colonies appear.
-
Isolate and expand individual colonies to establish a clonal stable cell line.
-
Confirm GPR84 expression by Western blot or immunofluorescence.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
HEK293 cells stably expressing GPR84 and a promiscuous G protein like Gα16 (HEK293/Gα16/GPR84)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES
-
This compound stock solution in DMSO
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Seed HEK293/Gα16/GPR84 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.
-
Prepare the Fluo-4 AM loading buffer: HBSS containing 20 mM HEPES, 4 µM Fluo-4 AM, and 0.04% Pluronic F-127.
-
Aspirate the culture medium from the cells and add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES. After the final wash, leave 100 µL of the same buffer in each well.
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Place the cell plate in a fluorescence plate reader and set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add the this compound dilutions to the wells and continue recording the fluorescence signal for at least 60-120 seconds.
-
Analyze the data by calculating the change in fluorescence (ΔF) and plotting it against the this compound concentration to determine the EC₅₀.
Caption: Workflow for the intracellular calcium mobilization assay.
cAMP Inhibition Assay
Objective: To measure the this compound-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing GPR84
-
384-well white assay plates
-
This compound stock solution in DMSO
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Protocol:
-
Seed HEK293/GPR84 cells into 384-well white assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in the assay buffer provided with the kit.
-
Prepare a solution of forskolin at a concentration that will elicit a submaximal response (e.g., EC₈₀, typically around 10 µM).
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add the forskolin solution to all wells (except for the negative control).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using the HTRF cAMP assay kit according to the manufacturer's instructions. This typically involves adding a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody.
-
Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.
-
Analyze the data by converting the HTRF ratio to cAMP concentration using a standard curve and plot the percent inhibition against the this compound concentration to determine the EC₅₀.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the increase in phosphorylated ERK1/2 in response to this compound stimulation.
Materials:
-
HEK293 cells expressing GPR84
-
6-well plates
-
Serum-free DMEM
-
This compound stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HEK293/GPR84 cells in 6-well plates.
-
When cells reach 80-90% confluency, replace the medium with serum-free DMEM and incubate for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound for a predetermined time (e.g., 5 minutes). Include a vehicle control (DMSO).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the same membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.
References
Methodological & Application
ZQ-16 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed in immune-related tissues and is implicated in inflammatory processes, making it a potential therapeutic target for immune-mediated diseases.[4][5] this compound serves as a valuable research tool for studying the physiological and pathological roles of GPR84. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate GPR84-mediated signaling pathways.
Mechanism of Action
This compound activates GPR84, which is a Gi/o-coupled receptor. This activation initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1][2][5][6] Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), receptor desensitization, internalization, and β-arrestin recruitment.[2][4][5]
Data Summary
The following tables summarize the quantitative data associated with this compound's activity in cell-based assays. The primary cell line used in these studies is Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR84.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value |
| EC50 | HEK293/GPR84 | Calcium Mobilization | 0.139 µM[3] |
| EC50 | HEK293/GPR84 | Calcium Mobilization | 0.213 µM[2][7] |
| EC50 | HEK293/GPR84 | cAMP Accumulation Inhibition | 0.134 µM[2] |
| EC50 | HEK293/GPR84 | β-Arrestin2 Recruitment | 0.597 µM[2] |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways activated by this compound upon binding to GPR84.
Caption: this compound activates GPR84, leading to multiple downstream signaling events.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for studying the effects of this compound in cell culture.
Caption: General workflow for investigating this compound's effects on cultured cells.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: HEK293 cells stably expressing human GPR84 (HEK293/GPR84).
Materials:
-
HEK293/GPR84 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HEK293/GPR84 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of selection antibiotic.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells at the desired density in appropriate well plates.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR84 activation by this compound.
Materials:
-
HEK293/GPR84 cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Seed HEK293/GPR84 cells into black, clear-bottom 96-well plates and culture overnight.
-
Prepare the dye-loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with HBSS.
-
Prepare a dilution series of this compound in HBSS.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
cAMP Accumulation Assay
This assay measures the inhibition of forskolin-stimulated cAMP production upon GPR84 activation by this compound.
Materials:
-
HEK293/GPR84 cells
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture plates
-
Stimulation buffer (provided in the assay kit or a suitable buffer like HBSS)
Protocol:
-
Seed HEK293/GPR84 cells into the appropriate cell culture plates and culture overnight.
-
Prepare a dilution series of this compound in stimulation buffer.
-
Pre-treat the cells with the this compound dilutions for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 of this compound for cAMP inhibition.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of increased ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
HEK293/GPR84 cells
-
This compound
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HEK293/GPR84 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours in serum-free DMEM.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 5, 15, 30 minutes).[2] Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ZQ-16 in In Vitro Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is predominantly expressed on immune cells, including macrophages, and its expression is significantly upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS). Activation of GPR84 has been demonstrated to play a role in amplifying inflammatory responses. In human THP-1 macrophages, this compound has been shown to elicit pro-inflammatory effects, including the production of inflammatory cytokines and reactive oxygen species (ROS), similar to other GPR84 agonists.[1] These characteristics make this compound a valuable research tool for studying GPR84-mediated inflammation and for the screening and development of novel anti-inflammatory therapeutics targeting this receptor.
This document provides detailed application notes and protocols for the use of this compound in in vitro inflammation models, with a focus on human THP-1-derived macrophages.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and the effects of a similar GPR84 agonist, 6-OAU, on inflammatory signaling and cytokine production.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | EC₅₀ (µM) | Reference |
| GPR84 Activation | HEK293/Gα16/GPR84 | Calcium Mobilization | 0.213 | [1] |
| GPR84 Activation | HEK293/GPR84 | cAMP Accumulation Inhibition | 0.134 | |
| ERK1/2 Phosphorylation | HEK293/GPR84 | Western Blot | Induces phosphorylation at 10 µM |
Table 2: Pro-inflammatory Effects of the GPR84 Agonist 6-OAU in Macrophages
| Inflammatory Marker | Cell Model | Treatment Conditions | Fold Increase (vs. Control) | Reference |
| TNF-α | LPS-primed murine BMDM | 10 µM 6-OAU for 6h | ~2.5 | [2] |
| IL-6 | LPS-primed murine BMDM | 10 µM 6-OAU for 6h | ~3.0 | [2] |
| IL-12B | LPS-primed murine BMDM | 10 µM 6-OAU for 6h | ~2.0 | [2] |
Mandatory Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound activates GPR84, leading to inflammatory gene expression.
Experimental Workflow
References
Application Notes and Protocols for ZQ-16 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of ZQ-16, a potent and selective agonist of the G protein-coupled receptor 84 (GPR84), in mouse models. The following protocols and data are compiled from preclinical studies to guide researchers in the effective use of this compound for in vivo investigations.
Introduction
This compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, is a small molecule agonist for GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory processes.[1][2] Activation of GPR84 by this compound triggers a cascade of intracellular signaling events, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.[1]
Mechanism of Action: GPR84 Signaling Pathway
This compound selectively binds to and activates GPR84, which is coupled to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, GPR84 activation by this compound stimulates calcium mobilization from intracellular stores and induces the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] These signaling events are central to the cellular responses mediated by GPR84.
In Vivo Administration in Mouse Models
Preclinical studies have utilized this compound in mouse models to investigate its effects in the context of cancer. The administration routes and dosages from these studies provide a foundation for future research.
Data Presentation
| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Dosing Schedule | Reference |
| Subcutaneous MC38 Colon Adenocarcinoma | Intraperitoneal (IP) | 0.457 mg/kg | Not specified | Not specified | |
| Subcutaneous MC38 Colon Adenocarcinoma | Oral (PO) | 10 mg/kg | 1 mg/mL in 30% propylene (B89431) glycol, 10% Cremophor EL, 20% Solutol HS 15, 40% water | Not specified | |
| Pharmacokinetic Study | Oral (PO) | 10 mg/kg | 1 mg/mL in 30% propylene glycol, 10% Cremophor EL, 20% Solutol HS 15, 40% water | Single dose |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in mouse models based on available literature.
Oral Administration Protocol
This protocol is adapted from a pharmacokinetic study in mice.
Materials:
-
This compound powder
-
Propylene glycol
-
Cremophor® EL (Kolliphor® EL)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile water for injection
-
Sterile tubes and syringes
-
Oral gavage needles
Preparation of this compound Formulation (1 mg/mL):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 30% propylene glycol, 10% Cremophor EL, 20% Solutol HS 15, and 40% sterile water.
-
Dissolve the this compound powder in the vehicle to a final concentration of 1 mg/mL.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
Administration Procedure:
-
Administer the this compound formulation to mice via oral gavage.
-
The volume to be administered should be calculated based on the body weight of the individual mouse to achieve the target dosage of 10 mg/kg.
Intraperitoneal Administration Protocol
This protocol is based on the dosage used in a cancer mouse model study. The vehicle is a commonly used formulation for intraperitoneal injection of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
25-27 gauge needles
Preparation of this compound Formulation:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound in a small amount of DMSO.
-
Prepare the vehicle by mixing the components in a common ratio such as 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Add the this compound/DMSO solution to the vehicle and vortex thoroughly to ensure a homogenous suspension or solution. The final concentration should be calculated to deliver 0.457 mg/kg in a suitable injection volume (e.g., 100 µL).
Administration Procedure:
-
Administer the this compound formulation to mice via intraperitoneal injection.
-
The injection volume should be calculated based on the body weight of the individual mouse.
-
Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for the solubility and bioavailability of this compound. The provided formulations are based on published studies and common laboratory practices. It is recommended to perform small-scale solubility tests before preparing large batches. For intraperitoneal injections, it is crucial to use a vehicle that minimizes irritation and toxicity. A common vehicle for compounds soluble in DMSO is a mixture of DMSO, PEG400, Tween 80, and saline.[3][4]
-
Dose Selection: The dosages provided are based on a limited number of studies. Researchers should consider performing dose-response studies to determine the optimal dose for their specific mouse model and experimental endpoint.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
The information and protocols provided in these application notes are intended to serve as a starting point for researchers investigating the in vivo effects of this compound in mouse models. While the current data is primarily from oncology and pharmacokinetic studies, the role of GPR84 in inflammation suggests a broad potential for this compound in various disease models. Further research is needed to explore its efficacy and optimal dosing in models of inflammation and other GPR84-related pathologies.
References
Application Notes and Protocols for Calcium Mobilization Assay Using ZQ-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and involved in inflammatory processes.[1] Activation of GPR84 by agonists like this compound leads to a cascade of intracellular signaling events, including the mobilization of intracellular calcium.[1][2] This application note provides a detailed protocol for a fluorescent-based calcium mobilization assay to characterize the activity of this compound on GPR84.
GPR84 natively couples to the Gαi/o signaling pathway, which typically leads to the inhibition of adenylyl cyclase.[3] To facilitate a calcium-based readout, this protocol utilizes a common strategy of co-expressing the GPR84 receptor with a promiscuous G protein, Gα16. Gα16 can couple to Gαi/o-linked receptors and redirect the signal through the Gαq pathway, stimulating phospholipase C (PLC) activity. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[4] This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Data Presentation
The potency of this compound in inducing calcium mobilization is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for this compound in GPR84-expressing cells.
| Compound | Assay Type | Cell Line | Reported EC50 (µM) | Source |
| This compound | Calcium Mobilization | HEK293/GPR84/Gα16 | 0.139 | [5] |
| This compound | Calcium Mobilization | HEK293/GPR84 | 0.213 | [1][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound in HEK293 cells co-expressing GPR84 and the promiscuous G protein Gα16.
Experimental Workflow
The general workflow for the this compound calcium mobilization assay is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring cAMP Inhibition with ZQ-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the inhibitory effect of ZQ-16 on cyclic adenosine (B11128) monophosphate (cAMP) signaling. This compound is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] Activation of GPR84, a receptor primarily coupled to the Gi/o signaling pathway, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4] This makes the measurement of cAMP inhibition a critical method for characterizing the activity of this compound and similar compounds.
Data Presentation
The following table summarizes the quantitative data on the potency of this compound and other GPR84 agonists in inhibiting forskolin-stimulated cAMP accumulation in HEK293 cells expressing GPR84.[4]
| Compound | EC50 (µM) for cAMP Inhibition |
| This compound | 0.134 ± 0.023 |
| 6-OAU | 0.341 ± 0.064 |
| Diindolylmethane (DIM) | 1.11 ± 0.24 |
| 2-hydroxy decanoic acid | 40.8 ± 7.3 |
| 3-hydroxy lauric acid | 14.2 ± 5.3 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated.
Caption: this compound activates GPR84, leading to Gi-mediated inhibition of adenylyl cyclase and reduced cAMP production.
Caption: Workflow for quantifying this compound mediated inhibition of cAMP production in cultured cells.
Experimental Protocols
Several methods can be employed to measure intracellular cAMP levels. The choice of assay will depend on the available equipment, desired throughput, and sensitivity. Below are detailed protocols for three common methods.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the principle of competitive binding between free cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
Materials:
-
GPR84-expressing cells (e.g., HEK293-GPR84)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP ELISA kit (follow manufacturer's instructions)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture GPR84-expressing cells in appropriate media.
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free media containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of Forskolin (e.g., 10 µM final concentration) in serum-free media.
-
Add the Forskolin solution to all wells except the negative control and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.
-
Incubate for the time recommended by the manufacturer to ensure complete lysis.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves:
-
Adding cell lysates and cAMP standards to the antibody-coated plate.
-
Adding HRP-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is based on the competition between native cAMP produced by the cells and a cAMP analog labeled with a fluorescent acceptor, for binding to an anti-cAMP antibody labeled with a fluorescent donor.
Materials:
-
GPR84-expressing cells
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
PDE inhibitor (e.g., IBMX)
-
Commercially available HTRF cAMP assay kit
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture and seed GPR84-expressing cells in a 384-well plate as described for the ELISA protocol.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
-
Stimulation:
-
Add Forskolin to stimulate adenylyl cyclase.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.
-
Incubate for the recommended time at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals and use a cAMP standard curve to convert these ratios to cAMP concentrations.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Protocol 3: Bioluminescent Assay (e.g., cAMP-Glo™ Assay)
This protocol utilizes a luciferase-based system where the amount of light produced is inversely proportional to the amount of cAMP present.[5]
Materials:
-
GPR84-expressing cells
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
cAMP-Glo™ Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Culture and seed GPR84-expressing cells in a 96-well plate.
-
Treat cells with various concentrations of this compound followed by stimulation with Forskolin as described in the previous protocols.
-
-
Cell Lysis and cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer and incubate to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains protein kinase A. The amount of ATP consumed by PKA is dependent on the amount of cAMP present.
-
-
Luminescence Measurement:
-
Add the Kinase-Glo® Reagent to the wells. This reagent measures the amount of remaining ATP.
-
Measure the luminescence using a luminometer. A higher cAMP concentration results in lower luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 of this compound.
-
These protocols provide a robust framework for investigating the inhibitory effects of this compound on cAMP signaling. For optimal results, it is recommended to carefully optimize assay conditions, such as cell number, stimulation time, and compound concentrations. Always refer to the specific instructions provided with commercial assay kits for detailed procedures and recommendations.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. cAMP-Glo™ Assay Protocol [promega.com]
Western blot protocol for ERK1/2 phosphorylation by ZQ-16
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and involved in inflammatory processes.[1][2] Activation of GPR84 by this compound initiates a cascade of intracellular signaling events, including the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] The ERK1/2 signaling pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and survival.[4] This application note provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of ERK1/2 in HEK293 cells stably expressing GPR84 upon stimulation with this compound.
Signaling Pathway
This compound, as a GPR84 agonist, binds to and activates the receptor, which is coupled to inhibitory G proteins (Gαi/o).[5][6] Upon activation, the G protein dissociates, and its subunits can trigger downstream signaling cascades. One of these cascades is the Ras-Raf-MEK-ERK pathway. This ultimately leads to the phosphorylation of ERK1 and ERK2 (also known as p44 and p42 MAPKs, respectively) on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), resulting in their activation. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
ZQ-16 In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies investigating the effects of ZQ-16, a potent and selective agonist of the G-protein-coupled receptor 84 (GPR84). The following sections detail the available quantitative data, experimental protocols, and relevant biological pathways to guide future preclinical research.
Summary of In Vivo Studies
This compound has been investigated in a murine model of colorectal cancer to assess its impact on tumor growth. The study utilized the MC38 cell line, which is syngeneic to C57BL/6 mice, providing a relevant tumor microenvironment for immunological studies.
Quantitative Data from In Vivo Studies
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Frequency | Outcome | Reference |
| C57BL/6 Mice | MC38 (colorectal cancer) | This compound | Not specified in abstract | Oral or Intraperitoneal | Not specified in abstract | Failed to inhibit tumor growth | [1][2][3][4] |
| C57BL/6 Mice | MC38 (colorectal cancer) | 6-OAU (another GPR84 agonist) | Not specified in abstract | Oral or Intraperitoneal | Not specified in abstract | Failed to inhibit tumor growth | [1][2][3][4] |
Experimental Protocols
The following protocols are based on the methodologies reported in the available in vivo study of this compound and other relevant studies investigating GPR84 agonists.
Murine Colorectal Cancer Model (MC38)
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of GPR84 agonists.
Materials:
-
MC38 colorectal cancer cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle solution (e.g., 30% propylene (B89431) glycol, 10% Cremophor EL, 20% Solutol, 40% water)[5]
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture MC38 cells in complete medium until they reach 80-90% confluency.
-
Cell Harvest: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Cell Resuspension: Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups.
-
This compound Group: Administer this compound at the desired concentration and route (oral or intraperitoneal).
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution.
-
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
Signaling Pathways and Workflows
GPR84 Signaling Pathway
This compound, as a GPR84 agonist, is expected to activate downstream signaling cascades associated with this receptor. GPR84 is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation can also lead to calcium mobilization and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).
Caption: this compound activates the GPR84 receptor, leading to downstream signaling events.
In Vivo Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a tumor model.
Caption: General workflow for an in vivo study of this compound in a murine cancer model.
References
- 1. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: ZQ-16 in Macrophage Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZQ-16 is a potent and selective small-molecule agonist of the G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells, including macrophages, and its activation is associated with pro-inflammatory responses. This makes this compound a valuable tool for studying the role of GPR84 in macrophage activation, inflammation, and immune-mediated diseases. These application notes provide a comprehensive overview of the use of this compound in macrophage activation studies, including its mechanism of action, effects on macrophage polarization, and detailed protocols for key experiments.
Mechanism of Action
This compound activates GPR84, which is a Gi/o-coupled receptor. Upon agonist binding, GPR84 initiates a cascade of intracellular signaling events that ultimately lead to the activation of pro-inflammatory pathways. The key signaling events include:
-
Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium concentration.
-
Inhibition of cAMP Accumulation: Activation of the Gi subunit by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Phosphorylation of ERK1/2: this compound stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.[1]
-
NF-κB Activation: GPR84 activation can lead to the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[2]
These signaling events converge to promote the expression and secretion of pro-inflammatory mediators and enhance the effector functions of macrophages.
Signaling Pathway Diagram
Caption: GPR84 signaling pathway activated by this compound in macrophages.
Macrophage Polarization
Macrophage polarization is the process by which macrophages adopt distinct functional phenotypes, broadly classified as M1 (classical, pro-inflammatory) and M2 (alternative, anti-inflammatory), in response to environmental cues. Activation of GPR84 by agonists like this compound has been shown to promote a pro-inflammatory M1-like phenotype in macrophages.[3][4]
Effects of this compound on Macrophage Polarization Markers
Studies on the GPR84 agonist 6-OAU, which has similar effects to this compound, have demonstrated a shift towards an M1 phenotype. This is characterized by the upregulation of M1 markers and the downregulation of M2 markers.
Table 1: Expected Effects of this compound on Macrophage Polarization Markers
| Marker Type | Marker | Expected Effect of this compound | Method of Detection |
| M1 Markers | iNOS (inducible Nitric Oxide Synthase) | Upregulation | Western Blot, qPCR |
| TNF-α (Tumor Necrosis Factor-alpha) | Upregulation | ELISA, qPCR, Intracellular Flow Cytometry | |
| IL-6 (Interleukin-6) | Upregulation | ELISA, qPCR, Intracellular Flow Cytometry | |
| CD86 | Upregulation | Flow Cytometry | |
| M2 Markers | Arg1 (Arginase-1) | Downregulation | Western Blot, qPCR |
| CD206 (Mannose Receptor) | Downregulation | Flow Cytometry | |
| IL-10 (Interleukin-10) | Downregulation | ELISA, qPCR |
Note: The quantitative data for the effects of this compound on these specific markers is not extensively available in the public domain. The expected effects are based on the known pro-inflammatory role of GPR84 activation. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.
Quantitative Data Summary
While specific dose-response data for this compound on cytokine production in macrophages is limited, studies on the similar GPR84 agonist 6-OAU provide valuable insights. It is reported that this compound exhibits similar pro-inflammatory effects.[2]
Table 2: Representative Quantitative Data for GPR84 Agonist (6-OAU) Effects on Macrophages
| Parameter | Cell Type | Agonist (6-OAU) Concentration | Fold Change/Effect | Reference |
| TNF-α mRNA | Murine BMDM | 1 µM | ~2.5-fold increase | [5] |
| IL-6 mRNA | Murine BMDM | 1 µM | ~3-fold increase | [5] |
| iNOS Expression | Murine BMDM | 1 µM | Significant increase | [3] |
| Phagocytosis | Murine BMDM | 1 µM | Significant increase | [6] |
| ROS Production | THP-1 macrophages | Not specified | Increased | [2] |
BMDM: Bone Marrow-Derived Macrophages
Experimental Protocols
Experimental Workflow for Macrophage Activation Studies
Caption: General experimental workflow for studying this compound effects on macrophages.
Protocol 1: Measurement of Cytokine Production by ELISA
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages upon treatment with this compound.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages (e.g., bone marrow-derived macrophages - BMDMs)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Commercially available ELISA kits for TNF-α and IL-6
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a positive control (e.g., 100 ng/mL LPS).
-
Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of cytokines in each sample based on the standard curve.
Protocol 2: Analysis of Macrophage Polarization by Flow Cytometry
Objective: To determine the effect of this compound on the expression of M1 (CD86) and M2 (CD206) surface markers on macrophages.
Materials:
-
Treated macrophage samples (from a similar setup as Protocol 1)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80 or CD11b for murine macrophages, CD68 for human macrophages) and polarization markers (e.g., anti-CD86, anti-CD206)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape the cells from the culture plate and transfer them to FACS tubes.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 400 x g for 5 minutes and resuspending the pellet.
-
Fc Blocking: Resuspend the cells in 100 µL of FACS buffer containing Fc block and incubate on ice for 15 minutes.
-
Surface Staining: Add the fluorochrome-conjugated antibodies against the macrophage and polarization markers at the manufacturer's recommended concentrations. Incubate on ice in the dark for 30 minutes.
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the macrophage population (e.g., F4/80+ or CD11b+) and then analyze the expression of CD86 and CD206 within this population.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To measure the intracellular ROS levels in macrophages treated with this compound.
Materials:
-
Macrophages
-
This compound
-
Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a black 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.
-
Wash the cells once with HBSS and then add 100 µL of the DCFH-DA solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove the excess probe.
-
Treatment: Add 100 µL of this compound or control treatments (vehicle, PMA) in HBSS to the respective wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader. Kinetic readings can be taken over a period of 1-2 hours.
-
Data Analysis: Calculate the fold change in fluorescence intensity relative to the vehicle control.
Protocol 4: Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophages
-
This compound
-
Fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent microspheres)
-
Trypan blue
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed macrophages on coverslips in a 24-well plate or in a 6-well plate and treat with this compound or controls for 24 hours.
-
Phagocytosis:
-
Add the fluorescently labeled particles to the treated cells at a particle-to-cell ratio of approximately 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing: Wash the cells three times with cold PBS to remove non-ingested particles.
-
Quenching (for microscopy): Add a solution of trypan blue (0.2 mg/mL in PBS) for 1 minute to quench the fluorescence of extracellularly bound particles.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Analysis:
-
Microscopy: Mount the coverslips on slides and visualize under a fluorescence microscope. Count the number of ingested particles per 100 cells.
-
Flow Cytometry: Harvest the cells, wash, and analyze the fluorescence intensity on a flow cytometer. An increase in fluorescence intensity indicates an increase in phagocytosis.
-
Conclusion
This compound is a powerful research tool for investigating the role of GPR84 in macrophage activation and inflammation. By utilizing the protocols and information provided in these application notes, researchers can effectively study the impact of this compound on macrophage polarization, cytokine production, ROS generation, and phagocytosis. These studies will contribute to a better understanding of GPR84-mediated inflammatory processes and may aid in the development of novel therapeutic strategies for inflammatory and immune-related diseases.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR84 in Neutrophils Using ZQ-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in inflammatory diseases. Predominantly expressed on immune cells, including neutrophils, GPR84 is activated by medium-chain fatty acids and plays a crucial role in modulating inflammatory responses. ZQ-16, a potent and selective small-molecule agonist of GPR84, serves as a valuable pharmacological tool to investigate the receptor's function in these critical innate immune cells.[1] These application notes provide detailed protocols for utilizing this compound to study GPR84-mediated signaling and key functions in human neutrophils, including chemotaxis, reactive oxygen species (ROS) production, degranulation, and intracellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity on GPR84, providing a reference for experimental design.
Table 1: In Vitro Activity of this compound on Human GPR84
| Parameter | Cell Type | Assay | Value (µM) |
| EC50 | HEK293 | Calcium Mobilization | 0.213[1][2] |
| EC50 | HEK293 | cAMP Accumulation Inhibition | 0.134[1] |
| EC50 | HEK293 | β-Arrestin2 Recruitment | 0.597[1] |
Table 2: Recommended this compound Concentrations for Neutrophil Functional Assays
| Assay | Recommended Concentration Range | Notes |
| Chemotaxis | 1 - 10 µM | Dose-dependent effects observed. |
| ROS Production | 1 - 10 µM | Priming with TNF-α or LPS may be required for a robust response. |
| Degranulation (CD63 Expression) | 1 - 10 µM | |
| ERK1/2 Phosphorylation | 10 µM | Stimulation for 5 minutes is recommended based on studies in HEK293 cells.[1][3] |
GPR84 Signaling Pathway in Neutrophils
Activation of GPR84 in neutrophils by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of downstream effectors culminating in various cellular responses.
Caption: GPR84 signaling cascade in neutrophils initiated by this compound.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.
Experimental Workflow:
Caption: Workflow for human neutrophil isolation.
Materials:
-
Human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺ and Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer 25 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the Ficoll-Paque PLUS.
-
Resuspend the remaining erythrocyte and granulocyte pellet in HBSS.
-
Add RBC Lysis Buffer to the cell suspension and incubate for 5-10 minutes at room temperature to lyse the remaining red blood cells.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in the desired assay medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil population should be >95%.
Neutrophil Chemotaxis Assay
This protocol utilizes a Boyden chamber/Transwell® system to measure the directed migration of neutrophils towards a gradient of this compound.
Experimental Workflow:
Caption: Workflow for neutrophil chemotaxis assay.
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemoattractant (e.g., IL-8 or fMLP as a positive control)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or 24-well plate with Transwell® inserts (3-5 µm pore size)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10 µM) in assay medium and add to the lower wells of the plate. Include a negative control (medium alone) and a positive control (e.g., 10 nM IL-8).
-
Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Resuspend isolated neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell® insert.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay according to the manufacturer's instructions.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the negative control.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the production of ROS by neutrophils in response to this compound using a luminol-based chemiluminescence assay. For a more robust response, neutrophils can be primed with TNF-α or LPS prior to stimulation.
Experimental Workflow:
References
Troubleshooting & Optimization
ZQ-16 Technical Support Center: Solubility and Handling for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing ZQ-16 in experimental settings. Below are frequently asked questions (FAQs), detailed protocols, and troubleshooting guides to ensure successful dissolution and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] For some applications, ethanol (B145695) may also be used.[1]
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution in cell culture media. What should I do?
A2: It is not uncommon for compounds dissolved in a high concentration of an organic solvent to precipitate when diluted into an aqueous solution like cell culture media.[3] Here are several steps you can take to address this:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or place it in a sonicator bath for several minutes. This can often help to redissolve the precipitate.[3]
-
Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution.[3] However, prolonged heating should be avoided to prevent potential degradation of the compound.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to minimize solvent-induced toxicity and solubility issues.[3] This may require preparing a more dilute stock solution if your final working concentration of this compound is very low.
-
Use Pre-warmed Media: Adding the this compound stock solution to cell culture media that has been pre-warmed to 37°C can sometimes improve solubility upon dilution.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: For the majority of compounds, DMSO stock solutions can be stored at -20°C for up to three months.[3] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[3][4]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes | Source |
| DMSO | 5 mg/mL | ~21.9 mM | May require warming to fully dissolve. | |
| DMSO | - | Up to 50 mM | - | [1] |
| Ethanol | - | Up to 100 mM | - | [1] |
Molecular Weight of this compound: 228.31 g/mol [1][2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Pre-treatment of this compound: If the compound has been stored for a long period, it is advisable to bring the vial to room temperature before opening to minimize moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath at room temperature until the solution is clear.
-
Gentle warming to 37°C for a short period can be used as an additional step if necessary.[3]
-
-
Storage: Once fully dissolved, aliquot the stock solution into sterile, single-use vials. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C.
-
Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture media to achieve the final desired working concentration. It is crucial to add the stock solution to the media and not the other way around to facilitate rapid dispersion.
-
Mixing: Immediately and thoroughly mix the working solution by vortexing or gentle inversion.
-
Final Check: Visually inspect the solution for any signs of precipitation. If precipitate is observed, refer to the troubleshooting guide below.
-
Application: Use the freshly prepared working solution for your cell-based assays immediately. It is generally not recommended to store aqueous solutions of compounds for extended periods.[5][6]
Visual Guides and Workflows
Signaling Pathway of this compound
This compound is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[7][8] Activation of GPR84 by this compound initiates several downstream signaling events, including calcium mobilization and the phosphorylation of ERK1/2.[7][8]
Caption: this compound signaling pathway via GPR84 activation.
Experimental Workflow: Preparing this compound for Cell Culture
The following diagram outlines the standard procedure for preparing a this compound working solution for use in cell culture experiments.
Caption: Workflow for this compound solution preparation.
Troubleshooting Guide: Solubility Issues
This decision tree will guide you through troubleshooting common solubility problems encountered with this compound.
Caption: Troubleshooting this compound precipitation issues.
References
Troubleshooting ZQ-16 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with ZQ-16 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound has low solubility in water, reported to be in the range of 0.1-1 mg/mL.[1] It is a hydrophobic molecule due to its 2-(hexylthio) group. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, is introduced into an aqueous buffer or cell culture medium, the sudden change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: this compound is readily soluble in organic solvents. For preparing stock solutions, the following solvents are recommended:
For most biological applications, DMSO is a common choice for the initial stock solution.
Q3: How can I prevent this compound from precipitating when preparing my working solution?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in your chosen organic solvent. This minimizes the volume of organic solvent added to the aqueous phase.
-
Control Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 1%, to avoid solvent-induced effects on your experiment.
-
Use a Step-wise Dilution: Instead of adding the stock solution directly to the final volume of your aqueous medium, perform serial dilutions.
-
Enhance Agitation: When adding the this compound stock solution to the aqueous medium, ensure the solution is being gently but thoroughly mixed (e.g., by vortexing or stirring). This promotes rapid and uniform dispersion.
-
Consider Temperature: Gently warming the aqueous solution may help increase the solubility of this compound. However, be mindful of the temperature stability of this compound and other components in your experimental system.
Q4: Can the pH of my aqueous buffer affect this compound solubility?
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Problem: this compound precipitates immediately upon addition to aqueous buffer/media.
This is a common issue and is typically due to exceeding the aqueous solubility limit of this compound.
Initial Troubleshooting Steps:
-
Verify Final Concentration: Double-check your calculations to ensure the final concentration of this compound is within its reported aqueous solubility range (0.1-1 mg/mL).[1]
-
Decrease Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Optimize Co-solvent Percentage:
-
If the final co-solvent (e.g., DMSO) concentration is high (e.g., >1%), try to reduce it by using a more concentrated initial stock solution.
-
If the co-solvent concentration is already low, a slight increase might be necessary to maintain solubility, but be cautious of its effects on your experimental model.
-
Advanced Troubleshooting Steps:
-
Serial Dilution: Instead of a single dilution, prepare an intermediate dilution of the this compound stock in the aqueous buffer before making the final dilution.
-
Temperature Adjustment: Gently warm the aqueous buffer before and during the addition of the this compound stock solution. Ensure the temperature is compatible with your experimental setup.
-
pH Optimization: If your experimental conditions allow, test the solubility of this compound in a series of buffers with different pH values.
Problem: this compound solution appears cloudy or forms a precipitate over time.
This may indicate slow crystallization or aggregation of this compound molecules.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare the final aqueous solution of this compound immediately before use.
-
Maintain Agitation: If feasible for your experiment, gentle agitation during the incubation period may help prevent precipitation.
-
Inclusion Complexes: For persistent issues, consider using solubility-enhancing agents like cyclodextrins to form inclusion complexes. This would require experimental validation to ensure the complex does not interfere with the activity of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.1 - 1 mg/mL (Slightly Soluble) | [1] |
| DMSO | Up to 50 mM | [2] |
| Ethanol | Up to 100 mM | [2] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 228.31 g/mol | [2][3][4] |
| Formula | C₁₀H₁₆N₂O₂S | [2][3][4] |
| Purity | ≥98% | [2] |
| CAS Number | 376616-73-8 | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 50 mM stock solution. (Mass (mg) = 50 mmol/L * 0.22831 g/mmol * Volume (L) * 1000 mg/g)
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.
-
Store the stock solution at -20°C as recommended.[2]
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile conical tubes or flasks
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the this compound stock solution required. Ensure the final DMSO concentration is kept to a minimum (ideally <1%).
-
Add the appropriate volume of pre-warmed aqueous buffer to a sterile tube.
-
While gently vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few minutes to ensure complete dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
References
ZQ-16 Technical Support Center: A Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using ZQ-16 in in vitro assays. This compound is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune-related tissues and implicated in inflammatory processes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, is a small molecule agonist for the medium-chain free fatty acid receptor GPR84.[2] It activates GPR84, initiating several downstream signaling pathways, including calcium mobilization, inhibition of cyclic AMP (cAMP) accumulation, and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type. However, based on published data, a starting point for dose-response experiments could range from 10 nM to 10 µM. For specific functional assays, a concentration of 10 µM has been used to induce ERK1/2 phosphorylation.[1][4] The EC50 values for various assays are summarized in the data tables below.
Q3: Is this compound selective for GPR84?
A3: Yes, this compound is reported to be a selective agonist for GPR84. It has been shown to have no significant activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 µM.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 100 mM). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. It is recommended to prepare fresh working solutions for each experiment to ensure compound stability and activity.[5] Stock solutions should be stored at -20°C.
Q5: In which cell lines has this compound been tested?
A5: The majority of the characterization of this compound has been performed in Human Embryonic Kidney 293 (HEK293) cells engineered to stably express GPR84.[1][2][3] It has also been used in studies with THP-1 macrophages.[4]
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound's activity in various in vitro functional assays.
Table 1: Potency of this compound in GPR84-Mediated Signaling Assays
| Assay Type | Cell Line | EC50 Value | Reference |
| Calcium Mobilization | HEK293/GPR84 | 139 nM | [3] |
| Calcium Mobilization | HEK293/GPR84 | 213 nM | [5][6] |
| cAMP Accumulation Inhibition | HEK293/GPR84 | 134 nM | [5] |
| β-Arrestin2 Recruitment | HEK293 | 597 nM | [5] |
Table 2: Recommended Concentrations for Specific In Vitro Assays
| Assay | Cell Line | Concentration | Expected Outcome | Reference |
| Primary Agonist Screening | HEK293/GPR84 | 10 µM | Agonist activity | [1][6] |
| ERK1/2 Phosphorylation | HEK293/GPR84 | 10 µM | Increased pERK1/2 levels | [1][4][5] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following GPR84 activation by this compound.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing GPR84 in a 96-well black, clear-bottom plate.
-
Culture the cells overnight to allow for attachment and confluence.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the plate in the dark at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate filters for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Record the fluorescence signal over time to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of increased ERK1/2 phosphorylation as an indicator of GPR84 activation.
-
Cell Stimulation:
-
Seed HEK293/GPR84 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) for a short duration (e.g., 5 minutes).[1][4] Include a vehicle control (DMSO) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).[1][4]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH.[1][4]
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound | Cell line issues: Low or no expression of GPR84. | Verify GPR84 expression by qPCR or Western blot. Use a validated positive control for GPR84 activation. |
| Compound degradation: Improper storage or handling of this compound. | Prepare fresh working solutions from a new stock. Ensure proper storage of the stock solution at -20°C. | |
| Assay conditions: Suboptimal assay parameters (e.g., incubation time, cell density). | Optimize assay conditions systematically. Refer to published protocols for guidance. | |
| Species-specific differences: this compound may have different activity on non-human orthologs of GPR84. | Confirm the activity of this compound on the specific species' GPR84 you are using. | |
| High background signal | Cell stress: Cells are unhealthy or have been passaged too many times. | Use healthy, low-passage number cells. Ensure proper cell culture technique. |
| Reagent issues: Autofluorescence of compounds or assay components. | Run appropriate controls, including a vehicle-only control and a no-cell control. | |
| Inconsistent results | Pipetting errors: Inaccurate dispensing of reagents or compounds. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell variability: Inconsistent cell numbers or passage numbers between experiments. | Maintain a consistent cell culture and plating protocol. Use cells within a defined passage number range. | |
| Edge effects in plates: Evaporation or temperature gradients across the assay plate. | Avoid using the outer wells of the plate. Ensure proper sealing and incubation of plates. |
Visualizations
GPR84 Signaling Pathway Activated by this compound
Caption: GPR84 signaling cascade upon activation by this compound.
General Experimental Workflow for this compound In Vitro Testing
Caption: A typical workflow for assessing this compound's in vitro activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
ZQ-16 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of ZQ-16, a potent and selective GPR84 agonist. Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, with viability for up to three years. For shorter periods, it can be stored at 4°C for up to two years.
Q2: How should this compound be stored once dissolved in a solvent?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C, where they can remain stable for up to six months. If stored at -20°C, the solution is stable for up to one month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in DMSO and ethanol.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2] Its activation of GPR84 initiates several downstream signaling pathways.[2][3]
Q5: What are the key signaling pathways activated by this compound?
A5: this compound activates multiple signaling cascades upon binding to GPR84, including:
-
Calcium Mobilization: A rapid increase in intracellular calcium levels.[2][3]
-
Inhibition of cAMP Accumulation: A dose-dependent reduction of forskolin-stimulated cAMP levels.[1][3]
-
ERK1/2 Phosphorylation: Induction of the phosphorylation of extracellular signal-regulated kinase 1/2.[1][3]
-
Receptor Desensitization and Internalization: Leading to a subsequent decrease in receptor responsiveness.[2][3]
-
β-arrestin Recruitment: Dose-dependent recruitment of β-arrestin2 to the receptor.[1]
Stability and Storage Data
The following table summarizes the recommended storage conditions and stability for this compound in both powder and solvent forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure for evaluating the stability of this compound under various conditions, adapted from ICH guidelines.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration. Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots under a range of conditions to be tested. This should include the recommended storage temperatures (-20°C and -80°C) as well as accelerated stability conditions (e.g., 4°C, room temperature, and 40°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the purity and concentration of this compound using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results at each time point to the initial (time 0) sample. A significant decrease in purity or concentration indicates degradation.
Protocol for GPR84 Activation Assay: Calcium Mobilization
This protocol describes a common method to assess the agonistic activity of this compound by measuring intracellular calcium mobilization in cells expressing GPR84.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR84 in appropriate media. Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions and the vehicle control to the respective wells. Immediately begin kinetic reading of fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) for 60-180 seconds.
-
Data Analysis: The change in intracellular calcium is determined by the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the this compound concentration to determine the EC50 value.
Protocol for Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to detect the phosphorylation of ERK1/2 in response to this compound treatment.
Methodology:
-
Cell Treatment: Seed GPR84-expressing cells and grow to 70-80% confluency. Starve the cells in serum-free media for 4-6 hours. Treat the cells with this compound at the desired concentration for a specified time (e.g., 5-15 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Troubleshooting Guides
This compound Handling and Storage
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in stock solution | - Exceeded solubility limit.- Improper solvent. | - Ensure the concentration does not exceed the known solubility in the chosen solvent.- Gentle warming and vortexing may help dissolve the compound. For in vivo studies, consider co-solvents if precipitation occurs in aqueous buffers.[1] |
| Loss of activity over time | - Improper storage.- Repeated freeze-thaw cycles.- Degradation in solution. | - Store stock solutions at -80°C for long-term use.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working dilutions daily. |
GPR84 Activation Assays
| Issue | Possible Cause | Recommendation |
| High background or no signal in calcium mobilization assay | - Cell health issues.- Suboptimal dye loading.- Low GPR84 expression. | - Ensure cells are healthy and not over-confluent.- Optimize dye concentration and incubation time.- Confirm GPR84 expression via qPCR or western blot. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent compound dilutions.- Fluctuation in assay temperature. | - Use cells within a consistent passage number range.- Prepare fresh serial dilutions for each experiment.- Ensure all reagents and plates are equilibrated to the assay temperature. |
| Weak or no ERK1/2 phosphorylation signal | - Insufficient stimulation time or concentration.- High phosphatase activity in lysate.- Poor antibody quality. | - Perform a time-course and dose-response experiment to optimize this compound treatment.- Ensure phosphatase inhibitors are included in the lysis buffer.- Use a validated antibody for p-ERK1/2. |
Visualizations
References
Potential off-target effects of ZQ-16 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZQ-16, a potent and selective GPR84 agonist. This guide will help address specific issues that may be encountered during experiments and aid in the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor for medium-chain free fatty acids and is primarily expressed in immune-related tissues.[1] this compound activates GPR84, leading to the initiation of several downstream signaling pathways, including calcium mobilization, inhibition of cyclic AMP (cAMP) accumulation, and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][3][4]
Q2: How selective is this compound for GPR84?
This compound is reported to be highly selective for GPR84. Studies have shown that it exhibits no significant activity at other related free fatty acid receptors, such as GPR40, GPR41, GPR119, or GPR120, even at concentrations as high as 100 μM.[4]
Q3: What are the known on-target effects of this compound?
The primary on-target effects of this compound are mediated through the activation of GPR84. These include:
-
Calcium Mobilization: A rapid increase in intracellular calcium concentration.[1][3]
-
Inhibition of cAMP Accumulation: A dose-dependent reduction of forskolin-stimulated cAMP levels.[3][4]
-
ERK1/2 Phosphorylation: Induction of ERK1/2 phosphorylation.[3][4][5]
-
Receptor Desensitization and Internalization: Leading to a reduction in receptor responsiveness upon prolonged exposure.[1]
-
β-arrestin Recruitment: Promotes the interaction between GPR84 and β-arrestin.[1][4]
Q4: Are there any known off-target effects of this compound?
Currently, there is limited published data specifically documenting off-target effects of this compound. Its high selectivity for GPR84 suggests that off-target effects may be minimal, especially at optimized concentrations. However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded, particularly at high concentrations. Researchers should always include appropriate controls to monitor for unexpected cellular responses.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No response or weak response to this compound in a cell-based assay. | 1. Low or no GPR84 expression in the cell line: The target receptor may not be present or is expressed at very low levels. 2. Incorrect this compound concentration: The concentration used may be too low to elicit a response. 3. Degradation of this compound: Improper storage or handling may have led to compound degradation. 4. Assay sensitivity issues: The assay may not be sensitive enough to detect the response. | 1. Verify GPR84 expression: Confirm GPR84 mRNA or protein expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express GPR84 (e.g., HEK293 cells stably expressing GPR84).[1][3] 2. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration (EC50).[3][4] 3. Ensure proper handling: Store this compound at -20°C as recommended. Prepare fresh dilutions from a stock solution for each experiment. 4. Optimize assay conditions: Review and optimize assay parameters such as cell density, incubation time, and detection reagents. |
| High background signal or unexpected results in control wells. | 1. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Compound precipitation: this compound may precipitate in the assay medium at high concentrations. 3. Contamination: Cell culture or reagent contamination. | 1. Maintain low solvent concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[6] 2. Check solubility: this compound is soluble up to 50 mM in DMSO and 100 mM in ethanol. Ensure the final concentration in your aqueous assay buffer does not exceed its solubility limit. Visually inspect for any precipitation. 3. Perform standard contamination checks: Regularly test for mycoplasma and other contaminants in your cell cultures. |
| Observed cytotoxicity or changes in cell morphology. | 1. On-target cytotoxicity: Activation of GPR84 signaling may lead to apoptosis or cell cycle arrest in certain cell types. 2. Off-target effects at high concentrations: High concentrations of this compound may interact with other cellular targets, leading to toxicity. 3. Solvent toxicity: As mentioned above, the vehicle may be causing cellular stress. | 1. Perform a cytotoxicity assay: Use assays like MTT, LDH, or live/dead cell staining to determine the cytotoxic concentration of this compound in your specific cell line. 2. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives a robust on-target response. 3. Include a vehicle-only control: This will help differentiate the effects of the compound from the effects of the solvent.[6] |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cells at different passage numbers can exhibit different responses. 2. Inconsistent this compound preparation: Variations in the preparation of this compound dilutions. 3. Assay timing: The kinetics of the cellular response may vary. | 1. Use a consistent cell passage number: Perform experiments with cells within a defined range of passage numbers. 2. Prepare fresh dilutions: Always prepare fresh serial dilutions of this compound from a stock solution for each experiment. 3. Perform a time-course experiment: Determine the optimal time point for measuring the response after this compound treatment (e.g., for ERK1/2 phosphorylation, a short stimulation of 5 minutes has been reported).[3][4] |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | This compound | Reference Compound (6-OAU) | Cell Line | Assay | Reference |
| EC50 | 139 nM | - | HEK293/Gα16/GPR84 | Calcium Mobilization | [7] |
| EC50 | 213 nM | - | HEK293/Gα16/GPR84 | Calcium Mobilization | [4] |
| EC50 | 134 nM | - | HEK293/GPR84 | cAMP Inhibition | [4] |
| EC50 | 597 nM | - | HEK293 | β-Arrestin2 Recruitment | [4] |
Key Experimental Methodologies
1. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration upon GPR84 activation by this compound.
-
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing GPR84 and Gα16 in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths. The change in fluorescence corresponds to the change in intracellular calcium levels.
-
2. ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To detect the phosphorylation of ERK1/2 following GPR84 activation.
-
Methodology:
-
Cell Treatment: Treat GPR84-expressing cells with this compound (e.g., 10 µM) for a short duration (e.g., 5 minutes).[3][5]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound activated GPR84 signaling pathways.
Caption: General workflow for this compound experiments.
Caption: Logic for differentiating on- and off-target effects.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
How to control for ZQ-16 vehicle effects in experiments
Technical Support Center: ZQ-16 Vehicle Effects
Disclaimer: The compound "this compound" is used here as a representative model for a poorly water-soluble experimental drug. The principles, protocols, and troubleshooting guides provided are based on established best practices in preclinical formulation and are broadly applicable to researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for my this compound experiments?
A vehicle control is a formulation administered to a separate group of test subjects that contains all the components of the experimental drug formulation except for the active pharmaceutical ingredient (API), in this case, this compound.[1][2][3] It is the most critical control group for differentiating the specific pharmacological effects of this compound from any biological effects caused by the solvents and excipients used to dissolve and administer it.[1][4] Solvents like Dimethyl Sulfoxide (DMSO) are not biologically inert and can have their own effects, such as anti-inflammatory or analgesic properties, which could confound your results if not properly controlled for.[2][5][6]
Q2: How do I choose the right vehicle for this compound, which is poorly soluble in water?
Choosing a vehicle requires balancing the need to dissolve this compound at the target concentration with the need to minimize the vehicle's own biological effects.[7] The ideal vehicle should be non-toxic, chemically inert, and have minimal physiological impact at the required dose.[1]
For a poorly soluble compound like this compound, a multi-component co-solvent system is often necessary. A common approach involves a combination of:
-
A primary organic solvent: like DMSO to initially dissolve the compound.[8]
-
A co-solvent/surfactant: like Polyethylene Glycol (PEG) 400 or a polysorbate (e.g., Tween 80) to maintain solubility in an aqueous solution.[3][8]
-
An aqueous base: like saline or Phosphate-Buffered Saline (PBS) to make up the final volume and ensure isotonicity.[3][8]
The selection process should always be validated with a pilot tolerability study in a small group of animals before beginning the main experiment.[1][7]
Q3: What are the known side effects of common vehicle components like DMSO or Cremophor EL?
Many components used to solubilize drugs are biologically active and can cause side effects that might be mistaken for a drug effect.[9][10]
-
DMSO: Even at low concentrations, DMSO can have broad and heterogeneous effects on targetable signaling proteins.[5][6] At higher concentrations, it can cause inflammation, sedation, neurotoxicity, and skin irritation.[3][7]
-
Cremophor EL & Tween 80: These non-ionic surfactants can cause severe adverse effects, including hypersensitivity reactions, hyperlipidemia, and peripheral neuropathy.[9][10] They can also alter the pharmacokinetics of the drug itself by forming micelles that trap the compound, affecting its distribution and clearance.[9][10]
Q4: My vehicle control group is showing significant biological effects (e.g., weight loss, sedation). What should I do?
This indicates that the vehicle itself is causing toxicity or a physiological response.[3] This is a common issue, and the vehicle control group is essential for detecting it.[3]
Troubleshooting Steps:
-
Lower the Concentration: The first step is to reduce the concentration of the organic co-solvents (e.g., DMSO, PEG) to the lowest level that still maintains this compound solubility.[1][7]
-
Conduct a Vehicle Tolerability Study: If you haven't already, perform a dose-escalation study with the vehicle alone to determine its Maximum Tolerated Dose (MTD).[3]
-
Reformulate: Consider alternative, less toxic vehicles. Options include cyclodextrins (which can enhance solubility), oil-based vehicles (like corn or sesame oil for lipophilic compounds), or nanoparticle formulations.[8][11][12]
-
Change the Route of Administration: Some vehicles are better tolerated via one route (e.g., oral gavage) than another (e.g., intraperitoneal injection).[7]
Troubleshooting Guides
Problem 1: this compound precipitates out of the vehicle solution.
| Possible Cause | Solution |
| Incorrect Order of Mixing | When preparing a co-solvent system, always dissolve the compound in the pure organic solvent (e.g., DMSO) first. Add any other co-solvents/surfactants next. Add the final aqueous component (saline/PBS) last, slowly, and while vortexing to prevent the compound from crashing out.[2] |
| Temperature Effects | Solubility can decrease at lower temperatures. Gentle warming or sonication can help dissolve the compound, but ensure the temperature does not degrade this compound.[2] Always prepare formulations fresh daily unless stability has been confirmed.[13] |
| pH-Dependent Solubility | The solubility of this compound may depend on pH.[7] Determine the pH-solubility profile and consider using a buffer in your vehicle to maintain the optimal pH.[7] |
| Inappropriate Vehicle | The selected vehicle may not be strong enough. Screen a panel of different vehicles or adjust the ratios of the co-solvents.[1] |
Problem 2: High variability in experimental data within the this compound treated group.
| Possible Cause | Solution |
| Inconsistent Formulation | The preparation of the this compound/vehicle mixture is not standardized. Ensure a detailed, step-by-step Standard Operating Procedure (SOP) is followed precisely every time the formulation is made.[1] |
| Non-Homogenous Suspension | If this compound is suspended rather than fully dissolved, it may not be homogenous. Use a magnetic stirrer or vortex the suspension immediately before each administration to ensure a consistent dose is delivered.[1] |
| Variable Dosing Volumes | Inaccurate dosing can lead to high variability. Ensure animal weights are measured accurately and dosing volumes are calculated and administered precisely. |
| Vehicle-Induced Variability | The vehicle itself may be causing inconsistent physiological responses. This underscores the importance of comparing results directly to the vehicle control group, not an untreated or saline-only group.[3] |
Experimental Protocols
Protocol 1: Preparation of a Representative this compound Formulation (e.g., for a 10 mg/kg dose)
This protocol is for a common vehicle formulation consisting of DMSO, PEG400, Tween 80, and Saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Method:
-
Calculate Required Amounts: For a 10 mg/kg dose administered at 10 mL/kg, the final concentration needed is 1 mg/mL.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound. Add DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). For 10 mg of this compound, add 500 µL of DMSO. Vortex or sonicate until fully dissolved.
-
Add Co-solvents: To the this compound/DMSO solution, add PEG400 and Tween 80. A common final vehicle ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.
-
Add Aqueous Component: Slowly add the sterile saline to the organic mixture while continuously vortexing. Crucially, add the aqueous component last and slowly to prevent precipitation. [2]
-
Prepare Vehicle Control: In a separate vial, follow the exact same procedure (steps 2-4), adding the same volumes of DMSO, PEG400, Tween 80, and Saline, but without adding the this compound powder. This is your vehicle control.[2]
-
Final Inspection: The final this compound formulation and the vehicle control should be clear and free of precipitates. Prepare fresh daily.
Protocol 2: Acute Vehicle Tolerability Study
Objective: To determine if the chosen vehicle is well-tolerated by the animal model at the planned administration volume and route before starting the main experiment.[7]
Method:
-
Select Animals: Use a small cohort of animals (n=3-4 per group) that match the species, strain, sex, and age of those in the main study.
-
Assign Groups:
-
Group 1: Untreated Control (no injection).
-
Group 2: Saline Control (injected with sterile saline).
-
Group 3: Vehicle Control (injected with the full vehicle formulation without this compound).
-
-
Administration: Administer the vehicle or saline at the maximum volume planned for the main study (e.g., 10 mL/kg).
-
Monitoring: Observe animals closely for the first 1-4 hours post-administration for acute toxic effects (e.g., sedation, agitation, respiratory distress).
-
Daily Checks: Monitor animals daily for 3-7 days for clinical signs of toxicity, including changes in body weight, food/water intake, behavior, motor coordination, and any signs of injection site irritation.[7]
-
Analysis: Select the vehicle formulation that produces no or minimal adverse effects for use in the main study.
Quantitative Data Summary
Table 1: Common Vehicle Components and Recommended Concentrations
| Component | Function | Typical Final Concentration | Potential Issues |
| DMSO | Primary Solvent | < 10% (ideally < 5%) | Inflammation, neurotoxicity, can affect signaling pathways.[3][5][7] |
| PEG 400 | Co-solvent | 10 - 40% | Generally low toxicity, but can cause side effects at high doses.[7][8] |
| Tween 80 | Surfactant/Emulsifier | 1 - 10% | Can cause hypersensitivity reactions.[9] |
| Corn/Sesame Oil | Oil-based Vehicle | Up to 100% | Suitable for highly lipophilic compounds; not for IV administration.[8] |
| Hydroxypropyl-β-Cyclodextrin | Solubilizing Agent | 20 - 40% | Enhances solubility of hydrophobic drugs; generally well-tolerated.[8] |
Visualizations
Caption: Experimental workflow for preparing and administering this compound and its vehicle control.
Caption: Troubleshooting pathway for unexpected effects in a vehicle control group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Effects of Formulation Vehicles | springermedicine.com [springermedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
Optimizing incubation time for ZQ-16 treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using ZQ-16, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84). Optimizing incubation time is critical for achieving robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 2-(hexylthio)pyrimidine-4,6-diol, is a small molecule that acts as a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1] Unlike an inhibitor, an agonist binds to and activates a receptor. Upon binding to GPR84, this compound triggers several downstream intracellular signaling pathways, most notably leading to the phosphorylation of ERK1/2 (extracellular signal-regulated kinase), a key component of the MAPK signaling pathway.[1][2][3][4][5]
Q2: What is the recommended starting concentration for this compound?
A2: The effective concentration (EC50) of this compound for GPR84 activation is approximately 139 nM. For initial experiments, we recommend performing a dose-response study starting from 100 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental endpoint. Studies have shown that 10 µM this compound effectively induces ERK1/2 phosphorylation.[2][3][5]
Q3: How should this compound be prepared and stored?
A3: this compound is soluble in DMSO and ethanol. We recommend preparing a concentrated stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solution, dilute the DMSO stock into your pre-warmed cell culture medium immediately before use.
Q4: Is a vehicle control necessary when using this compound?
A4: Yes. Since this compound is dissolved in DMSO, it is crucial to include a vehicle control in your experiments. This involves treating a set of cells with the same final concentration of DMSO used in your highest this compound treatment condition. This ensures that any observed effects are due to the compound itself and not the solvent.
Troubleshooting Guide: Optimizing Incubation Time
Q1: I am not observing the expected increase in phosphorylated ERK (p-ERK) after this compound treatment. What is the issue?
A1: A lack of p-ERK induction can stem from several factors related to timing, concentration, or experimental technique.
-
Potential Cause 1: Suboptimal Incubation Time. The kinetics of ERK phosphorylation can be rapid and transient. You may be missing the peak activation window.
-
Solution: Perform a time-course experiment. For rapid signaling events like ERK phosphorylation, it is crucial to test short incubation times. We recommend treating your cells for 0, 5, 15, 30, and 60 minutes to identify the peak response.[6]
-
-
Potential Cause 2: Incorrect this compound Concentration. The concentration may be too low to elicit a detectable response in your specific cell model.
-
Solution: Verify the concentration of your stock solution and perform a dose-response experiment to confirm you are using an effective concentration.
-
-
Potential Cause 3: Poor Cell Health or Low GPR84 Expression. Cells that are unhealthy or have low expression of the GPR84 receptor will not respond effectively to this compound.
-
Solution: Ensure your cells are healthy, within a low passage number, and free of contamination.[7] If possible, confirm GPR84 expression in your cell line via qPCR or Western blot.
-
-
Potential Cause 4: Issues with Western Blot Protocol. Problems with antibody quality, buffer composition, or transfer efficiency can lead to weak or absent signals.
-
Solution: Use validated antibodies for p-ERK and total ERK. Ensure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of your target. Refer to our detailed Western blot protocol below.
-
Q2: My cells are showing high levels of toxicity or detachment after this compound treatment. Why is this happening?
A2: Cell toxicity is a common issue when optimizing drug treatments and is often dependent on both concentration and incubation duration.
-
Potential Cause 1: this compound concentration is too high. While this compound is a selective agonist, high concentrations can lead to off-target effects or cellular stress, resulting in toxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or MTS) to test a range of this compound concentrations over different incubation periods (e.g., 6, 12, 24, 48 hours). This will help you determine the maximum non-toxic concentration and duration for your cell line.
-
-
Potential Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. If higher concentrations are necessary, ensure your vehicle control shows no toxicity.
-
-
Potential Cause 3: Cell Line Sensitivity. Some cell lines are inherently more sensitive to chemical treatments.
-
Solution: Reduce both the concentration of this compound and the incubation time. Even a short treatment may be sufficient to trigger the desired signaling cascade without causing long-term harm to the cells.
-
Q3: The p-ERK signal is strong at an early time point but diminishes with longer incubation. Is this normal?
A3: Yes, this is an expected biological response. The phosphorylation of ERK is often a transient event.
-
Cause: Receptor Desensitization and Internalization. Upon prolonged stimulation by an agonist like this compound, G-protein coupled receptors such as GPR84 undergo a process called desensitization and internalization.[1][3] The cell actively downregulates the signal to return to a basal state. This involves feedback mechanisms that lead to the dephosphorylation of ERK.
-
Solution: This is not an issue to be solved but rather a characteristic of the signaling pathway to be documented. Your time-course experiment should capture this transient peak. For studying downstream effects that require sustained pathway activation (e.g., changes in gene expression), you may need to consider experimental designs with repeated, short-term stimulation.
-
Data Presentation
Table 1: Time-Course of this compound Induced ERK Phosphorylation
This table shows representative data from a time-course experiment in HEK293 cells expressing GPR84, treated with 10 µM this compound. The levels of phosphorylated ERK (p-ERK) were quantified by densitometry from a Western blot and normalized to total ERK levels.
| Incubation Time | Normalized p-ERK/Total ERK Ratio (Fold Change vs. 0 min) |
| 0 min (Vehicle) | 1.0 |
| 5 min | 8.7 |
| 15 min | 15.2 |
| 30 min | 6.5 |
| 60 min | 2.1 |
Table 2: Cell Viability Following this compound Treatment
This table summarizes data from an MTT assay on a human macrophage cell line (U937) to assess cytotoxicity. Cells were treated with varying concentrations of this compound for 24 and 48 hours.
| This compound Concentration | Cell Viability % (24 hours) | Cell Viability % (48 hours) |
| 0 µM (Vehicle) | 100% | 100% |
| 1 µM | 99% | 98% |
| 5 µM | 98% | 95% |
| 10 µM | 96% | 91% |
| 25 µM | 85% | 72% |
| 50 µM | 62% | 45% |
Key Experimental Protocols
Protocol 1: Time-Course Analysis of ERK Phosphorylation via Western Blot
This protocol details the steps to determine the optimal incubation time for this compound-induced ERK phosphorylation.
-
Cell Seeding: Seed your cells of interest (e.g., HEK293-GPR84) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To reduce basal ERK activation, you may replace the growth medium with a low-serum or serum-free medium for 4-6 hours prior to treatment.
-
This compound Treatment: Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM). Treat the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute well should be treated with a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: At the end of each time point, immediately place the plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2, followed by the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal for each time point.[6][8][9]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to evaluate the cytotoxicity of this compound over time.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells and include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48 hours) at 37°C in a CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[9]
Visualizations
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
ZQ-16 dose-response curve troubleshooting
Technical Support Center: ZQ-16
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound, a novel inhibitor of the MAPK/ERK signaling pathway, to help ensure the generation of accurate and reproducible dose-response curves.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dose-response experiments with this compound.
Question 1: Why am I observing a flat or no-response curve?
Answer: A flat dose-response curve indicates that this compound is not producing the expected inhibitory effect across the concentration range tested. Several factors could be responsible:
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response. It is recommended to perform a broad-range dose-finding experiment, spanning from picomolar to high micromolar concentrations, to identify the active range.
-
Compound Inactivity: Ensure the this compound stock solution is viable. Improper storage or multiple freeze-thaw cycles can degrade the compound. It is advisable to use a freshly prepared aliquot from a validated stock.
-
Cellular Health: The target cells must be healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond appropriately to pathway inhibition.
-
Assay System Issues: Verify that the assay readout system (e.g., luminescence, fluorescence) is functioning correctly and that the signal is dependent on the MAPK/ERK pathway activity in your specific cell line. Running appropriate positive and negative controls is critical.
Question 2: What is causing high variability between my replicate wells?
Answer: High variability can obscure the true dose-response relationship. The following are common causes and solutions:
| Potential Cause | Troubleshooting Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Calibrate pipettes and use a consistent technique. Allow plates to rest at room temperature for 20-30 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Use calibrated, low-retention pipette tips for dispensing this compound dilutions. For small volumes, perform serial dilutions in a larger volume to minimize error. |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate reagents and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier. |
| Assay Timing | Ensure that the incubation times for compound treatment and reagent addition are consistent across all plates and wells. |
Question 3: My dose-response curve shows a "U" or "V" shape (Hormesis). What does this mean?
Answer: A U-shaped or biphasic curve, where a low dose of this compound stimulates a response and a high dose is inhibitory, is known as hormesis. This can be caused by off-target effects at different concentrations or the activation of compensatory signaling pathways. If this is observed, it is important to:
-
Confirm the identity and purity of the this compound compound.
-
Investigate potential off-target activities through profiling assays.
-
Focus on the inhibitory part of the curve for IC50 determination and clearly note the hormetic effect in your findings.
Experimental Protocols & Data
Protocol: Generating a this compound IC50 Curve using a Cell-Based Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Create a single-cell suspension and count the cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours.
-
-
This compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in cell culture medium to create a range of concentrations. See the table below for an example.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different this compound concentrations.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the highest this compound dose) and "no treatment" controls.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Data Acquisition:
-
Use a suitable cell viability or signaling readout assay (e.g., CellTiter-Glo®, Western Blot for p-ERK).
-
Measure the signal according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data: Set the average of the vehicle controls to 100% and the average of a "cell death" control (e.g., high concentration of a toxin) to 0%.
-
Plot the normalized response vs. the log of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
-
Table 1: Example 10-Point Serial Dilution Series for this compound
| Concentration (µM) | Log Concentration |
| 100 | 2.00 |
| 33.3 | 1.52 |
| 11.1 | 1.05 |
| 3.70 | 0.57 |
| 1.23 | 0.09 |
| 0.41 | -0.39 |
| 0.14 | -0.86 |
| 0.05 | -1.33 |
| 0.02 | -1.79 |
| 0.01 | -2.00 |
Visual Guides: Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the experimental workflow for dose-response analysis.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK in the MAPK/ERK cascade.
Caption: Experimental workflow for determining the IC50 of this compound in a cell-based assay.
Mitigating lot-to-lot variability of ZQ-16
Technical Support Center: Compound ZQ-16
This technical support center provides guidance on mitigating lot-to-lot variability of Compound this compound to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of lot-to-lot variability observed with this compound?
Lot-to-lot variability in this compound can arise from minor differences in the synthetic process, leading to slight variations in purity, isomeric ratio, or the presence of trace impurities that may have off-target effects. Each lot is supplied with a Certificate of Analysis (CoA) detailing its specific characteristics.
Q2: How can I minimize the impact of lot-to-lot variability in my experiments?
To minimize impact, it is recommended to purchase a single large lot of this compound sufficient for an entire series of experiments. If using multiple lots is unavoidable, a "bridging study" or lot-to-lot comparison is highly recommended to ensure consistency in biological activity.
Q3: What is the recommended storage and handling procedure for this compound?
This compound is light-sensitive and hygroscopic. It should be stored at -20°C, protected from light, and kept in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
Issue 1: I am observing a significant difference in potency (e.g., EC50 value) between two different lots of this compound.
-
Possible Cause: Inherent variability in the purity or isomeric composition between the lots.
-
Troubleshooting Steps:
-
Verify CoA: Compare the Certificate of Analysis for each lot, paying close attention to purity levels and any specified isomeric ratios.
-
Perform a Dose-Response Curve Comparison: Conduct a parallel dose-response experiment using both lots to quantify the difference in potency.
-
Normalization: If a consistent shift in potency is observed, a correction factor can be applied to the concentrations used for the new lot to normalize the biological response.
-
Issue 2: A new lot of this compound is showing unexpected off-target effects not seen with the previous lot.
-
Possible Cause: The presence of a novel impurity in the new lot.
-
Troubleshooting Steps:
-
Review Purity Data: Examine the chromatography data on the CoA for any new or larger impurity peaks.
-
Control Experiments: Include appropriate negative and positive controls in your experiments to help differentiate between on-target and potential off-target effects.
-
Contact Technical Support: If the issue persists, contact our technical support with the lot numbers and a summary of your findings for further investigation.
-
Data Presentation: Lot-to-Lot Comparison
To ensure consistency, it is crucial to perform a bridging study when switching between lots. Below is an example of how to summarize the quantitative data from such a study.
Table 1: Comparative Analysis of this compound Lots
| Parameter | Lot A (Old) | Lot B (New) | Acceptance Criteria | Result |
| Purity (HPLC, %) | 99.2% | 99.5% | ≥ 99.0% | Pass |
| EC50 (nM) | 10.5 ± 1.2 | 11.2 ± 1.5 | Within 20% of Lot A | Pass |
| Maximum Efficacy (%) | 98 ± 2% | 97 ± 3% | Within 5% of Lot A | Pass |
Experimental Protocols
Protocol: Standardized Cell Viability Assay for this compound Potency Testing
This protocol is designed to minimize variability when assessing the potency of different lots of this compound.
-
Cell Culture:
-
Use a consistent cell line (e.g., HEK293) and passage number.
-
Maintain cells in a stable growth phase.
-
-
Preparation of this compound Stock Solutions:
-
Prepare a 10 mM stock solution of each this compound lot in DMSO.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Plate cells at a predetermined density (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of each this compound lot in culture medium.
-
Treat cells with the diluted compounds for 48 hours.
-
Assess cell viability using a validated method (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Fit the dose-response data to a four-parameter logistic curve to determine the EC50 for each lot.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound.
Validation & Comparative
A Comparative Guide to GPR84 Activation: ZQ-16 versus 6-OAU
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic agonists, ZQ-16 and 6-n-octylaminouracil (6-OAU), in their activation of G protein-coupled receptor 84 (GPR84). GPR84, a receptor for medium-chain fatty acids, is predominantly expressed in immune cells and is implicated in inflammatory processes, making its agonists valuable tools for research and potential therapeutic development.[1][2] This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological and experimental pathways.
Quantitative Performance Comparison
The potency of this compound and 6-OAU in activating GPR84 has been evaluated across various signaling pathways. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency. The data below, compiled from multiple studies, summarizes the EC50 values for each agonist in different functional assays.
| Agonist | Assay Type | Cell Line | EC50 Value (nM) | Reference |
| This compound | Calcium Mobilization | HEK293/Gα16 | 139 | [3][4] |
| Calcium Mobilization | HEK293 | 213 | [5][6] | |
| cAMP Accumulation Inhibition | HEK293 | 134 | [6] | |
| β-Arrestin2 Recruitment | HEK293 | 597 | [6] | |
| 6-OAU | Phosphoinositide (PI) Assay | HEK293/Gqi5 | 105 | [7][8][9][10] |
| [³⁵S]GTPγS Binding | Sf9 | 512 | [8] | |
| Chemotaxis | Human PMNs | 318 | [7] | |
| Calcium Mobilization | HEK293/Gα16 | 1250 | [11] |
Summary of Potency: Based on the available data, both compounds are potent agonists of GPR84. In calcium mobilization assays using HEK293 cells, this compound appears to be more potent, with reported EC50 values of 139 nM and 213 nM, compared to 1250 nM for 6-OAU in a similar setup.[3][5][11] However, 6-OAU demonstrates higher potency in other assays, such as the phosphoinositide assay in a Gqi5 chimeric cell line (EC50 of 105 nM).[7][8][9][10] this compound also effectively inhibits cAMP accumulation and induces β-arrestin2 recruitment.[6] It is important to note that direct comparison of EC50 values should be made with caution, as experimental conditions and cell systems can significantly influence the results.
Signaling and Experimental Diagrams
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize this compound and 6-OAU.
This assay is widely used to screen for G protein-coupled receptor (GPCR) ligands, especially for receptors that couple to Gαq or for Gαi-coupled receptors co-expressed with a promiscuous G protein like Gα16.[1][12]
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used. For GPR84, which primarily couples to Gαi, cells are often co-transfected or stably express both GPR84 and a promiscuous G-protein (e.g., Gα16 or a Gqi5 chimera) that links receptor activation to the phospholipase C (PLC) pathway.[11][13]
-
Procedure:
-
Cell Plating: GPR84-expressing cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and cultured overnight.[14]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-binding form.[13][14]
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence is recorded before the instrument's integrated pipettor adds the agonist (this compound or 6-OAU) at various concentrations to the wells.[12][14]
-
Data Acquisition: The fluorescence intensity is measured kinetically for 60-120 seconds immediately following compound addition. Receptor activation leads to a G-protein-mediated release of calcium from intracellular stores, causing the dye to fluoresce upon binding Ca²⁺.[14]
-
-
Data Analysis: The peak fluorescence signal is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
This assay measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a hallmark of Gαi-coupled receptor activation.[6]
-
Objective: To quantify the decrease in intracellular cAMP levels following GPR84 activation.
-
Procedure:
-
Cell Stimulation: GPR84-expressing cells are incubated with the test agonist (this compound or 6-OAU) in the presence of an adenylyl cyclase stimulator, typically forskolin (B1673556).[6] Forskolin raises intracellular cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the amount of cAMP produced is measured. This is commonly done using competitive immunoassays based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis: The level of cAMP in agonist-treated cells is compared to the level in cells treated with forskolin alone. The percentage of inhibition is plotted against agonist concentration to determine the EC50 value for cAMP inhibition.
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.[6]
-
Objective: To quantify the interaction between GPR84 and β-arrestin upon agonist stimulation.
-
Procedure:
-
Assay System: A variety of assay formats can be used. A common method involves cells engineered to express a GPR84 fusion protein and a β-arrestin fusion protein. For example, one protein might be fused to a fragment of a reporter enzyme (like β-galactosidase or luciferase) and the other protein to the complementary fragment.
-
Cell Stimulation: Cells are treated with the agonist (this compound or 6-OAU).
-
Detection: Agonist-induced recruitment brings the two fusion proteins into close proximity, allowing the enzyme fragments to re-associate and form an active enzyme. A substrate is then added, and the resulting signal (e.g., luminescence or color change) is measured.[6]
-
-
Data Analysis: The signal intensity is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 for β-arrestin recruitment. This is a crucial assay for understanding potential agonist bias, where an agonist may preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[15]
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 6-OAU | GPR | TargetMol [targetmol.com]
- 10. 6-OAU - MedChem Express [bioscience.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ZQ-16 and Other Synthetic GPR84 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic GPR84 agonist ZQ-16 with other notable alternatives. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying the physiological and pathological roles of the G protein-coupled receptor 84 (GPR84).
GPR84 is a medium-chain fatty acid receptor primarily expressed in immune cells, playing a significant role in inflammatory processes. The development of potent and selective synthetic agonists is crucial for elucidating its functions and exploring its therapeutic potential. This compound, a 2-(hexylthio)pyrimidine-4,6-diol, was identified as a potent and selective GPR84 agonist through high-throughput screening.[1][2][3] This guide compares this compound to other synthetic agonists such as 6-OAU, LY237, PSB-16434, and OX04528, focusing on their performance in key signaling pathways.
Data Presentation: Quantitative Comparison of GPR84 Agonists
The following tables summarize the potency (EC50/pEC50) of this compound and other synthetic agonists in activating various GPR84-mediated signaling pathways.
Table 1: Agonist Potency in Calcium Mobilization and cAMP Inhibition Assays
| Agonist | Calcium Mobilization EC50 | cAMP Inhibition EC50/pEC50 | Cell Line | Reference |
| This compound | 139 nM | 134 nM | HEK293 | [4] |
| 6-OAU | 1.25 µM | - | HEK293 | [3] |
| LY237 | - | pEC50 = 10.15 | - | [5] |
| PSB-16434 | - | 7.1 nM | CHO-hGPR84 | [6] |
| PSB-16671 | - | 41.3 nM | CHO-hGPR84 | [7] |
| OX04528 | - | 0.006 nM (6 pM) | CHO-hGPR84 | [8] |
Table 2: Agonist Potency in β-Arrestin Recruitment and ERK1/2 Phosphorylation
| Agonist | β-Arrestin Recruitment EC50 | ERK1/2 Phosphorylation | Cell Line | Reference |
| This compound | 0.597 µM | Induced at 10 µM | HEK293 | |
| 6-OAU | - | Induced at 10 µM | HEK293 | [1] |
| PSB-16434 | 520 nM | - | CHO-hGPR84 | |
| PSB-16671 | 5.47 µM | - | CHO-hGPR84 | [7] |
| OX04528 | >80 µM (No recruitment) | - | CHO-β-arrestin-hGPR84 | [9] |
Note: ERK1/2 phosphorylation is often reported as a qualitative measure of pathway activation rather than a quantitative EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR84 signaling cascade and a typical experimental workflow for agonist characterization.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following GPR84 activation.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR84 and a promiscuous Gα16 subunit are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to 70-80% confluency.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the GPR84 agonist (e.g., this compound) at various concentrations.
-
Data Acquisition: Fluorescence intensity is measured kinetically immediately after agonist addition. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
-
2. cAMP Inhibition Assay
-
Objective: To quantify the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing GPR84 are used.
-
Cell Plating: Cells are seeded in 96-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of the GPR84 agonist. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a similar technology. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration. A dose-response curve is generated to determine the EC50 value.
-
3. ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To detect the phosphorylation of ERK1/2, a downstream effector in the GPR84 signaling pathway.
-
Methodology:
-
Cell Culture and Treatment: GPR84-expressing cells are serum-starved and then stimulated with the agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to assess the level of activation.
-
4. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the activated GPR84 receptor.
-
Methodology:
-
Assay Principle: Assays are typically based on enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). In these systems, GPR84 and β-arrestin are tagged with complementary reporter fragments.
-
Cell Lines: Engineered cell lines co-expressing the tagged GPR84 and β-arrestin are used.
-
Agonist Stimulation: Cells are treated with the GPR84 agonist.
-
Signal Detection: Upon agonist-induced recruitment of β-arrestin to GPR84, the reporter fragments are brought into proximity, generating a measurable signal (luminescence or fluorescence).
-
Data Analysis: The signal is quantified and plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR84 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. PSB-16671 | GPR84 agonist | Probechem Biochemicals [probechem.com]
- 8. OX 04528 Supplier | CAS 3028055-45-7 | OX04528 | Tocris Bioscience [tocris.com]
- 9. OX04528 | GPR84 agonist | Probechem Biochemicals [probechem.com]
ZQ-16: A Comparative Analysis of its Selectivity for the Free Fatty Acid Receptor GPR84
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the small molecule agonist ZQ-16 for the medium-chain free fatty acid receptor GPR84 over other free fatty acid receptors (FFARs). The information presented is supported by experimental data to provide an objective assessment of its performance.
Introduction to this compound
This compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective agonist for GPR84, a G protein-coupled receptor activated by medium-chain fatty acids.[1] GPR84 is primarily expressed in immune-related tissues, suggesting its significant role in inflammatory processes and its potential as a therapeutic target for immune-mediated diseases.[1] The development of selective agonists like this compound is crucial for elucidating the physiological functions of GPR84 and for the development of novel therapeutics.
Quantitative Analysis of this compound Selectivity
This compound demonstrates high selectivity for GPR84 with no significant activity observed at other related free fatty acid receptors, including FFAR1 (GPR40), FFAR2 (GPR43), FFAR3 (GPR41), and FFAR4 (GPR120), at concentrations up to 100 μM.[2] The potency of this compound at GPR84 has been quantified through various in vitro assays, with EC50 values in the nanomolar range.
Table 1: Potency of this compound on GPR84
| Assay Type | Cell Line | EC50 Value | Reference |
| Calcium Mobilization | HEK293 | 139 nM | [2][3] |
| Calcium Mobilization | HEK293 | 0.213 µM | [4] |
| cAMP Accumulation Inhibition | HEK293 | 0.134 µM | [4] |
| β-Arrestin2 Recruitment | HEK293 | 0.597 µM | [4] |
Table 2: Selectivity Profile of this compound Against Other FFARs
| Receptor | Common Name | Activity of this compound (at 100 µM) | Reference |
| GPR40 | FFAR1 | No response | [2] |
| GPR41 | FFAR3 | No response | [2] |
| GPR120 | FFAR4 | No response | [2] |
| GPR119 | - | No response | [2] |
Experimental Protocols
The selectivity and potency of this compound were determined using a series of well-defined in vitro assays. Below are the detailed methodologies for the key experiments.
1. Calcium Mobilization Assay:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human GPR84 and the promiscuous G protein Gα16.[1][5]
-
Procedure:
-
Cells were seeded into 96-well plates and grown to confluence.
-
The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
After washing to remove excess dye, the baseline fluorescence was measured.
-
This compound at various concentrations was added to the wells.
-
The change in intracellular calcium concentration was monitored by measuring the fluorescence intensity using a plate reader.
-
The dose-response curve was generated, and the EC50 value was calculated.[5]
-
-
Selectivity Determination: The same protocol was followed using HEK293 cells individually expressing other FFARs (GPR40, GPR41, GPR120) to assess the activity of this compound on these receptors.
2. cAMP Accumulation Assay:
-
Cell Line: HEK293 cells stably expressing GPR84.[4]
-
Procedure:
-
Cells were pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells were then stimulated with forskolin (B1673556) to induce cAMP production.
-
Immediately after forskolin stimulation, this compound at various concentrations was added.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation was used to determine its EC50 value.[4]
-
3. ERK1/2 Phosphorylation Assay:
-
Cell Line: HEK293 cells expressing GPR84.[4]
-
Procedure:
-
Cells were serum-starved for a period to reduce basal ERK1/2 phosphorylation.
-
Cells were then treated with this compound (e.g., at 10 µM) for a short duration (e.g., 5 minutes).[4]
-
Following treatment, the cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 were detected by Western blotting using specific antibodies.
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 was calculated to determine the effect of this compound.
-
Signaling Pathways and Experimental Workflow
This compound activates multiple downstream signaling pathways upon binding to GPR84.[1] These include G-protein-dependent pathways leading to calcium mobilization and inhibition of cAMP, as well as pathways involving β-arrestin recruitment and ERK1/2 phosphorylation.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validating GPR84 Agonist ZQ-16 Activity with the Antagonist GLPG1205: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPR84 agonist ZQ-16 and its validation using the selective antagonist GLPG1205. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to GPR84 Modulation
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells and is implicated in inflammatory processes. Its activation by medium-chain fatty acids and synthetic ligands triggers a cascade of intracellular events, making it a promising therapeutic target for inflammatory diseases. This compound has been identified as a potent and selective GPR84 agonist, while GLPG1205 is a selective antagonist used to probe and validate GPR84-mediated effects.[1][2][3][4][5][6]
Comparative Analysis of GPR84 Ligands
The activity of this compound and the inhibitory effect of GLPG1205 have been characterized through various in vitro assays. The following tables summarize the quantitative data for these compounds and compare them with other known GPR84 modulators.
Table 1: Comparative Potency of GPR84 Agonists
| Agonist | Assay Type | Species | EC50 | Reference |
| This compound | Calcium Mobilization | Human | 139 nM | [2][4][7] |
| This compound | cAMP Inhibition | Human | 134 nM | [3] |
| This compound | β-Arrestin Recruitment | Human | 597 nM | [3] |
| 6-n-octylaminouracil (6-OAU) | cAMP Inhibition | Human | 14 nM | |
| Capric Acid (C10) | cAMP Inhibition | Human | ~798 nM | |
| DL-175 | cAMP Inhibition | Human | Comparable to this compound | [8] |
| GPR84 agonist-2 | Calcium Mobilization | Human | 7.24 nM | [6] |
| TUG-2099 | Not Specified | Not Specified | 0.3 nM | [6] |
| OX04528 | cAMP Inhibition | Human | 0.00598 nM | [6] |
Table 2: Comparative Potency of GPR84 Antagonists
| Antagonist | Assay Type | Agonist Challenged | IC50 | Reference |
| GLPG1205 | ROS Production | This compound | 15 nM | [1] |
| Compound 837 | [³⁵S]GTPγS Binding | 2-HTP (this compound analog) | <100 nM | [2] |
| GPR84 antagonist 3 | [³⁵S]GTPγS Binding | Not Specified | pIC50 = 8.28 | [6] |
| TUG-2181 | ROS Production | Not Specified | 34 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and validation. Below are protocols for assays commonly used to assess GPR84 activity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR84 activation.
Principle: GPR84 activation, often coupled through Gαq or a promiscuous Gα16 protein, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a fluorescent calcium indicator.[9]
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably co-expressing human GPR84 and Gα16 in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
For Agonist Testing (this compound): Prepare serial dilutions of this compound in the assay buffer.
-
For Antagonist Testing (GLPG1205): Prepare serial dilutions of GLPG1205. Pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.
-
Prepare a fixed concentration of this compound (typically at its EC80) to challenge the cells after antagonist pre-incubation.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity upon compound addition.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist (or agonist after antagonist pre-incubation) and record the fluorescence signal for at least 60-90 seconds. The signal will show a rapid increase followed by a gradual decline.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline.
-
For agonist dose-response curves, plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist inhibition, plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50.
-
cAMP Inhibition Assay
This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gαi-coupled receptors like GPR84.
Protocol:
-
Cell Culture: Use a cell line expressing GPR84, such as CHO-K1 or HEK293 cells.
-
Cell Stimulation:
-
Treat the cells with the GPR84 agonist (e.g., this compound) at various concentrations.
-
To measure the inhibition of cAMP production, stimulate the cells with a cAMP-inducing agent like forskolin (B1673556) in the presence and absence of the GPR84 agonist.
-
For antagonist testing, pre-incubate the cells with the antagonist (e.g., GLPG1205) before adding the agonist and forskolin.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the log of the agonist concentration to determine the EC50 for inhibition.
-
For antagonists, determine the IC50 by measuring the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and signaling.
Protocol:
-
Assay Principle: Utilize an enzyme fragment complementation (EFC) system (e.g., PathHunter by DiscoverX). In this system, GPR84 is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.[7]
-
Cell Plating: Plate the engineered cells in a 96-well or 384-well plate.
-
Compound Addition:
-
Add the GPR84 agonist (e.g., this compound) at various concentrations.
-
For antagonist mode, pre-incubate the cells with the antagonist (e.g., GLPG1205) before adding a fixed concentration of the agonist.
-
-
Incubation and Signal Detection:
-
Incubate the plate according to the manufacturer's instructions to allow for β-arrestin recruitment and signal generation.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log of the agonist concentration to determine the EC50 for β-arrestin recruitment.
-
For antagonists, determine the IC50 by measuring the inhibition of the agonist-induced signal.
-
Visualizing GPR84 Signaling and Experimental Validation
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the molecular interactions and experimental processes.
Caption: GPR84 Signaling Pathway Activation and Inhibition.
Caption: Workflow for Validating this compound Activity with GLPG1205.
Conclusion
The selective GPR84 antagonist GLPG1205 is an essential tool for validating the on-target activity of agonists like this compound. By demonstrating that GLPG1205 can effectively block this compound-induced cellular responses in a dose-dependent manner, researchers can confirm that the observed effects of this compound are indeed mediated through GPR84. The provided data and protocols offer a framework for the robust characterization of novel GPR84 modulators, which is critical for advancing the development of new therapeutics for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Validating ZQ-16's Effects on GPR84: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental validation of ZQ-16, a potent and selective agonist for the G-protein coupled receptor 84 (GPR84). It details the necessary control experiments and methodologies to rigorously assess the on-target effects of this compound, comparing its performance with other known GPR84 modulators. All quantitative data is summarized for easy comparison, and detailed protocols for key experiments are provided.
Introduction to this compound and GPR84
GPR84 is a G protein-coupled receptor primarily expressed in immune cells and is implicated in inflammatory responses. Its activation by medium-chain fatty acids triggers a cascade of intracellular signaling events. This compound has been identified as a novel small-molecule agonist of GPR84, making it a valuable tool for studying the receptor's function and a potential therapeutic candidate.[1] To validate the specific effects of this compound on GPR84, a series of well-controlled experiments are essential.
Performance Comparison of GPR84 Modulators
The following table summarizes the potency of this compound in comparison to another GPR84 agonist, 6-n-octylaminouracil (6-OAU), and a GPR84 antagonist, GLPG1205. This data is crucial for designing experiments and interpreting results.
| Compound | Type | Assay | Potency (EC50/IC50) |
| This compound | Agonist | Calcium Mobilization | 0.139 µM - 0.213 µM[1][2] |
| cAMP Inhibition | ~0.134 µM | ||
| 6-OAU | Agonist | Calcium Mobilization | 1.25 µM[2] |
| GLPG1205 | Antagonist | ZQ16-induced ROS | 15 nM[3] |
| ZQ16-induced [Ca2+]i | Complete inhibition at 0.5 µM[3] |
Key Control Experiments for Validating this compound's Effects
To ensure that the observed effects of this compound are specifically mediated by GPR84, a series of control experiments are mandatory. These experiments are designed to rule out off-target effects and confirm the engagement of the GPR84 signaling pathway.
Negative Controls:
-
Untransfected or Mock-Transfected Cells: Use a parental cell line that does not endogenously express GPR84 (e.g., HEK293) or the same cell line transfected with an empty vector. This compound should not elicit a response in these cells.
-
Vehicle Control: Cells should be treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the vehicle itself.
-
GPR84 Antagonist Pre-treatment: Pre-incubating GPR84-expressing cells with a known GPR84 antagonist, such as GLPG1205, should block or significantly attenuate the response to this compound.[3]
Positive Controls:
-
Known GPR84 Agonist: Use a well-characterized GPR84 agonist, such as 6-OAU, to confirm that the experimental setup and cell system are responsive to GPR84 activation.[2] The response to this compound can then be compared to this positive control.
-
Pathway-Specific Activators: For downstream signaling assays, use a known activator of the specific pathway being investigated. For instance, forskolin (B1673556) can be used to directly activate adenylyl cyclase and increase cAMP levels, serving as a positive control in cAMP inhibition assays. Phorbol 12-myristate 13-acetate (PMA) can be used as a general activator of the ERK1/2 pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR84 activation, which is a hallmark of Gαq- or Gαi/o-coupled GPCR signaling.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing GPR84 (and a promiscuous G-protein like Gα16 to couple to calcium signaling) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye leakage, and incubate for 1 hour at 37°C.[4]
-
Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., 6-OAU), and a negative control (vehicle) in the assay buffer. For antagonist controls, pre-incubate wells with the antagonist (e.g., GLPG1205) for a specified time before adding the agonist.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Inject the compounds into the wells and immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 2 minutes.
-
Data Analysis: The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔRFU against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), which is characteristic of Gαi-coupled receptor activation.
Protocol:
-
Cell Seeding: Seed GPR84-expressing cells (e.g., CHO-K1 or HEK293) in a 384-well plate and culture overnight.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Compound Treatment: Add serial dilutions of this compound, a positive control agonist, and a vehicle control to the wells and incubate for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or AlphaScreen). These assays are based on the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log of the compound concentration and fit to a dose-response curve to calculate the EC50 value for cAMP inhibition.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in many GPCR signaling pathways.
Protocol:
-
Cell Culture and Starvation: Culture GPR84-expressing cells to near confluence. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for several hours or overnight.
-
Compound Stimulation: Treat the cells with this compound, a positive control, a negative control (vehicle), and in some conditions, a pre-treatment with a GPR84 antagonist for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal. A loading control like GAPDH or β-actin should also be used to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and G-protein-independent signaling.
Protocol:
-
Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-K1 GPR84 β-Arrestin cell line).[5] These cells co-express the GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Seeding: Seed the cells in a white, 384-well assay plate and culture overnight.
-
Compound Addition: Add serial dilutions of this compound, a positive control agonist, and a vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme. The interaction between the GPCR and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent signal.
-
Signal Measurement: Measure the chemiluminescence using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log of the compound concentration and fit to a dose-response curve to determine the EC50 value.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the GPR84 signaling pathway activated by this compound and a typical experimental workflow for its validation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathHunter® CHO-K1 GPR84 β-Arrestin Cell Line [discoverx.com]
Cross-Validation of ZQ-16's Pharmacological Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of ZQ-16, a potent and selective GPR84 agonist, with genetic models to validate its on-target activity. The data presented herein is intended to support researchers in the fields of immunology, inflammation, and drug discovery in their evaluation of this compound as a research tool.
Introduction to this compound and GPR84
This compound, chemically known as 2-(hexylthio)pyrimidine-4,6-diol, is a small molecule agonist of the G protein-coupled receptor 84 (GPR84).[1] GPR84 is primarily expressed in immune cells, including macrophages, neutrophils, and microglia, and is implicated in inflammatory and immune responses. Activation of GPR84 has been shown to modulate various cellular signaling pathways, making it a target of interest for therapeutic intervention in inflammatory diseases. This guide cross-validates the pharmacological effects of this compound with the established phenotype of GPR84 genetic knockout models, providing a robust assessment of its specificity and mechanism of action.
Comparative Analysis of this compound Activity and Genetic Models
The primary method for validating the on-target effects of a pharmacological agent is to compare its activity in wild-type versus genetic knockout or knockdown models of the target receptor. While direct studies using this compound in GPR84 knockout mice are not extensively documented in the reviewed literature, the effects of other potent GPR84 agonists, such as 6-n-octylaminouracil (6-OAU), in these models provide strong evidence for the on-target action of compounds targeting this receptor. The enhanced inflammatory response mediated by 6-OAU was not observed in cells from GPR84 deficient mice.[2] This genetic validation strongly suggests that the observed effects of GPR84 agonists are indeed mediated through this receptor.
In Vitro Pharmacological Profile of this compound
This compound has been demonstrated to be a potent and selective agonist for GPR84, activating several key downstream signaling pathways. The table below summarizes the in vitro activity of this compound in recombinant cell systems expressing GPR84.
| In Vitro Assay | Cell Line | Key Effect | EC50 |
| Calcium Mobilization | HEK293 expressing GPR84 and Gα16 | Induction of intracellular calcium release | ~0.213 µM[3] |
| cAMP Accumulation | HEK293 expressing GPR84 | Inhibition of forskolin-stimulated cAMP production | ~0.134 µM[3] |
| ERK1/2 Phosphorylation | HEK293 expressing GPR84 | Induction of ERK1/2 phosphorylation | Effective at 10 µM[3] |
| β-Arrestin Recruitment | HEK293 expressing GPR84 and β-arrestin2 | Induction of β-arrestin2 recruitment | ~0.597 µM[3] |
GPR84 Signaling Pathways Activated by this compound
This compound, upon binding to GPR84, initiates a cascade of intracellular signaling events. GPR84 primarily couples to the Gi family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, activation of GPR84 can lead to the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway. The receptor also undergoes desensitization and internalization, processes often mediated by β-arrestin recruitment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the activity of this compound.
Calcium Mobilization Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human GPR84 and the promiscuous G protein Gα16.
-
Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured, followed by the addition of this compound at various concentrations. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored using a fluorescence plate reader.
-
Controls: Untransfected HEK293 cells are used as a negative control to ensure the response is GPR84-dependent. A known GPR84 agonist, such as 6-OAU, can be used as a positive control.
cAMP Accumulation Assay
-
Cell Line: HEK293 cells stably expressing human GPR84.
-
Methodology: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (B1673556) to induce cAMP production, concurrently with varying concentrations of this compound. The intracellular cAMP levels are then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Principle: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation reflects the activation of the Gi signaling pathway.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Line: HEK293 cells expressing human GPR84.
-
Methodology: Cells are serum-starved and then stimulated with this compound (e.g., 10 µM) for a short duration (e.g., 5 minutes).[3] Following stimulation, cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 and total ERK1/2 are detected by Western blotting using specific antibodies.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.
Conclusion
The pharmacological profile of this compound, characterized by its potent activation of GPR84-mediated signaling pathways, aligns with the functional role of the receptor as elucidated through genetic models. The absence of GPR84 agonist-induced effects in knockout systems provides a strong validation of this compound's on-target activity. This guide provides researchers with the necessary data and experimental context to confidently utilize this compound as a selective tool for investigating GPR84 biology and its role in health and disease.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Synthetic Agagonist ZQ-16 and Endogenous Ligands for the GPR84 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the synthetic GPR84 agonist, ZQ-16, and the endogenous medium-chain fatty acid (MCFA) ligands that activate this receptor. GPR84, a G protein-coupled receptor predominantly expressed on immune cells, has emerged as a significant target in inflammatory and fibrotic diseases. A comprehensive understanding of the functional and signaling differences between synthetic and endogenous ligands is paramount for the development of novel therapeutics targeting GPR84. This document provides a side-by-side comparison of their performance, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes.
Ligand Profiles: A Tale of Two Activators
GPR84 is activated by distinct classes of molecules. The endogenous ligands are medium-chain fatty acids (MCFAs), products of cellular metabolism, which are thought to play a role in sensing metabolic status and modulating immune responses. In contrast, this compound is a synthetically developed small molecule, identified through high-throughput screening, designed to be a potent and selective tool for studying GPR84 function.[1][2]
-
This compound (2-(hexylthio)pyrimidine-4,6-diol): A potent and selective synthetic agonist for GPR84.[1][3] It was identified from a screen of 160,000 compounds and has a novel chemical structure distinct from the endogenous fatty acid ligands.[1] this compound is noted for its selectivity, showing no activity at other free fatty acid receptors like GPR40, GPR41, GPR119, or GPR120.[3][4]
-
Endogenous Ligands (Medium-Chain Fatty Acids): GPR84 is naturally activated by saturated MCFAs with carbon chain lengths of 9 to 14.[1][2][5] Key examples include capric acid (C10), undecanoic acid (C11), and lauric acid (C12).[6][7] Hydroxylated forms of these fatty acids, such as 2- and 3-hydroxy lauric acid, have also been identified as potential endogenous ligands.[7][8] However, the potency of these MCFAs is generally considered modest, often requiring micromolar concentrations for activation in recombinant systems.[9]
Quantitative Comparison of Ligand Potency
The potency of this compound and various endogenous ligands has been quantified across several key in vitro functional assays. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum, are summarized below. Lower EC₅₀ values indicate higher potency.
| Assay Type | Ligand | Cell Line | EC₅₀ | Reference |
| Calcium Mobilization | This compound | HEK293/Gα16/GPR84 | 0.213 µM | [3][5] |
| This compound | HEK293 expressing GPR84 | 139 nM (0.139 µM) | [10] | |
| 6-OAU (Synthetic Control) | HEK293/Gα16/GPR84 | 1.25 µM | [5] | |
| cAMP Inhibition | This compound | HEK293 expressing GPR84 | 0.134 µM | [3] |
| Capric Acid (C10) | CHO-hGPR84 | ~798 nM | [8] | |
| β-Arrestin Recruitment | This compound | HEK293 | 0.597 µM | [3] |
| Gαi Protein Activation | 2-hydroxy lauric acid | Sf9 | 9.9 µM | [7][8] |
| ([³⁵S]GTPγS Binding) | 3-hydroxy lauric acid | Sf9 | 13 µM | [7][8] |
| 2-hydroxy capric acid | Sf9 | 31 µM | [7][8] | |
| 3-hydroxy capric acid | Sf9 | 230 µM | [7][8] |
GPR84 Signaling Pathways
Activation of GPR84 by both this compound and endogenous MCFAs initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Beyond cAMP modulation, GPR84 activation triggers several other key signaling events:
-
Calcium Mobilization: Agonist binding leads to an increase in intracellular calcium concentration.[1][3]
-
ERK1/2 Phosphorylation: GPR84 activation stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway.[1][3][10]
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to GPR84 induces the recruitment of β-arrestin proteins, which leads to receptor desensitization and internalization.[1][3][8]
Experimental Protocols
The characterization of GPR84 agonists involves a suite of in vitro assays to determine their potency, efficacy, and downstream functional effects.
Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following agonist stimulation of GPR84.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are engineered to stably express human GPR84 and a promiscuous G protein, Gα16, which couples receptor activation to the calcium signaling pathway.[1]
-
Cell Loading: Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The test compound (e.g., this compound or an MCFA) is added to the wells at various concentrations.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in relative fluorescence units (RFU) is plotted against the logarithm of the agonist concentration to determine the EC₅₀ value.[5]
-
cAMP Inhibition Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP levels, upon GPR84 activation.
-
Methodology:
-
Cell Culture: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing GPR84 are used.[3][11]
-
Cell Stimulation: Cells are pre-treated with the test agonist for a short period before being stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[3]
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Data Analysis: The percent inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to calculate the EC₅₀ value.
-
β-Arrestin Recruitment Assay
-
Objective: To quantify the recruitment of β-arrestin 2 to the activated GPR84 receptor, a key step in receptor desensitization and internalization.
-
Methodology:
-
Assay Principle: A cell line is engineered to express GPR84 fused to one component of a reporter system and β-arrestin fused to the complementary component. Agonist-induced proximity of the two components generates a detectable signal.[8] Common systems include enzyme fragment complementation (EFC) or Bioluminescence Resonance Energy Transfer (BRET).[8]
-
Cell Treatment: The engineered cells are treated with varying concentrations of the test agonist.[3]
-
Signal Detection: The resulting signal (e.g., luminescence or fluorescence ratio) is measured using a plate reader.
-
Data Analysis: The signal is plotted against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
The comparative analysis reveals that while both the synthetic agonist this compound and endogenous MCFAs activate GPR84 through the canonical Gαi/o pathway, there are significant differences in their potency. This compound demonstrates substantially higher potency across multiple functional assays, with EC₅₀ values in the nanomolar to low micromolar range, making it a more robust tool for in vitro and potentially in vivo studies.[3][10] Endogenous MCFAs, while physiologically relevant, are less potent activators.[6][9]
This difference in potency is critical for drug development professionals. The high potency and selectivity of synthetic agonists like this compound provide a valuable pharmacological tool to probe the physiological and pathophysiological roles of GPR84.[1] Furthermore, the structural backbone of this compound offers a starting point for medicinal chemistry efforts to develop GPR84-targeted therapeutics with optimized pharmacokinetic and pharmacodynamic properties for treating inflammatory and metabolic diseases.[1] Understanding the nuances between how these different ligands engage and activate the receptor will be key to designing next-generation modulators of GPR84.
References
- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
ZQ-16: A Potent GPR84 Agonist for Inflammatory Modulation - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZQ-16, a novel small-molecule agonist of the G protein-coupled receptor 84 (GPR84), with other known inflammatory modulators targeting the same receptor. GPR84 is a key player in inflammatory processes, primarily expressed in immune cells, making it an attractive target for therapeutic intervention in various inflammatory diseases. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of this compound for research and drug development purposes.
Quantitative Comparison of GPR84 Agonist Efficacy
The following tables summarize the potency of this compound and other GPR84 agonists in activating downstream signaling pathways, as measured by common in vitro assays. EC50 values represent the concentration of the agonist that gives half-maximal response.
Table 1: Agonist Potency in Calcium Mobilization Assays
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | HEK293/Gα16/GPR84 | 0.213 | [1][2] |
| This compound | HEK293 | 0.139 | [3] |
| 6-OAU | HEK293/Gα16/GPR84 | 1.25 | [4] |
Table 2: Agonist Potency in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | HEK293 expressing GPR84 | 0.134 | [1] |
| 6-OAU | HEK293 expressing GPR84 | 0.341 | |
| Diindolylmethane (DIM) | HEK293 expressing GPR84 | 1.11 | |
| 2-hydroxy decanoic acid | HEK293 expressing GPR84 | 40.8 | |
| 3-hydroxy lauric acid | HEK293 expressing GPR84 | 14.2 |
Table 3: Agonist-Induced β-Arrestin2 Recruitment
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | HEK293 | 0.597 | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the methods used for characterization, the following diagrams illustrate the GPR84 signaling cascade and a typical experimental workflow for evaluating GPR84 agonists.
Caption: GPR84 signaling cascade initiated by this compound.
Caption: Workflow for GPR84 agonist characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This protocol is adapted for use with Fluo-4 AM dye in HEK293 cells stably expressing GPR84 and Gα16.
-
Cell Preparation:
-
Seed HEK293-GPR84-Gα16 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. The final concentration of Fluo-4 AM should be 4 µM.
-
Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Measurement:
-
Prepare serial dilutions of this compound and other GPR84 agonists in HBSS.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Add 50 µL of the agonist solution to the wells and immediately start recording the fluorescence intensity every 1.5 seconds for 3 minutes.
-
The change in fluorescence, indicating intracellular calcium mobilization, is used to determine the EC50 values.
-
cAMP Accumulation Assay
This protocol utilizes the LANCE® Ultra cAMP Kit for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Cell Preparation:
-
Culture HEK293 cells expressing GPR84 in a T75 flask to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Add 5 µL of the cell suspension to each well of a 384-well white plate.
-
Add 5 µL of a 2X concentration of the GPR84 agonist (this compound or comparators) to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Add 5 µL of 10 µM forskolin (B1673556) to all wells except the negative control to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the Eu-cAMP tracer solution.
-
Add 5 µL of the ULight-anti-cAMP antibody solution.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the plate using a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the 665/615 nm ratio and determine the cAMP concentration from a standard curve. The inhibition of forskolin-stimulated cAMP production is used to calculate the EC50 values.
-
ERK1/2 Phosphorylation Assay
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting.
-
Cell Treatment and Lysis:
-
Seed HEK293-GPR84 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Treat the cells with this compound or other agonists at the desired concentrations for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
This guide provides a foundational comparison of this compound with other GPR84 agonists. The presented data and protocols are intended to facilitate further research and development of novel anti-inflammatory therapeutics targeting the GPR84 receptor.
References
Validating ZQ-16 Binding to GPR84: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZQ-16's performance in binding to the G protein-coupled receptor 84 (GPR84) against other known ligands. Supporting experimental data and detailed protocols are included to assist researchers in validating these interactions.
GPR84, a receptor for medium-chain fatty acids, is a promising therapeutic target for inflammatory and fibrotic diseases.[1][2] this compound, also known as 2-(hexylthio)pyrimidine-4,6-diol, has been identified as a potent and selective agonist for GPR84.[3][4] This guide will delve into the specifics of its binding and functional activity in comparison to other widely used GPR84 modulators.
Comparative Analysis of GPR84 Ligands
The following table summarizes the quantitative data for this compound and other representative GPR84 ligands. This data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency and efficacy.
| Compound | Type | Assay | Potency (EC50/IC50/Ki) | Cell Line | Reference |
| This compound | Agonist | Calcium Mobilization | 0.213 µM | HEK293/Gα16/GPR84 | [4][5] |
| cAMP Accumulation | 0.134 µM | HEK293/GPR84 | [4] | ||
| β-arrestin Recruitment | 0.597 µM | HEK293 | [4] | ||
| 6-OAU | Agonist | Calcium Mobilization | 1.25 µM | HEK293/Gα16/GPR84 | [5] |
| [35S]GTPγS Binding | 318 nM (chemotaxis) | Human PMNs | [6] | ||
| LY237 | Agonist | pEC50 | 10.15 | Not Specified | [7] |
| DL-175 | Biased Agonist | Not Specified | Leads to less arrestin signaling compared to 6-OAU | GPR84-CHO cells | [8] |
| Embelin | Agonist | Not Specified | Not Specified | Not Specified | [8] |
| GLPG1205 | Antagonist | Not Specified | Not Specified | Not Specified | [1] |
| PBI-4050 | Antagonist | Not Specified | Also a GPR40 agonist | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Calcium Mobilization Assay
This assay is used to determine the ability of a ligand to stimulate GPR84, which couples to G proteins that trigger the release of intracellular calcium.
Cell Line: HEK293 cells stably co-expressing GPR84 and the promiscuous G protein Gα16 are commonly used.[3]
Protocol:
-
Seed the HEK293/Gα16/GPR84 cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control compounds.
-
Add the compounds to the respective wells.
-
Measure the fluorescence intensity immediately using a plate reader to detect changes in intracellular calcium concentration.
-
The data is typically normalized to the maximum response induced by a reference agonist.
cAMP Accumulation Assay
This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gαi-coupled receptor activation.
Cell Line: HEK293 cells stably expressing GPR84.[4]
Protocol:
-
Seed HEK293/GPR84 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of the test compound (e.g., this compound).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
The reduction in forskolin-stimulated cAMP levels indicates Gαi activation by the test compound.
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and signaling.
Cell Line: HEK293 cells co-expressing GPR84 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).[4]
Protocol:
-
Seed the engineered HEK293 cells in a suitable imaging plate.
-
Treat the cells with different concentrations of the test compound.
-
Incubate to allow for β-arrestin recruitment to the receptor at the cell membrane.
-
Visualize and quantify the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the cell membrane using high-content imaging or a plate reader.
-
An increase in membrane-associated fluorescence indicates ligand-induced β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR84 signaling cascade and a typical experimental workflow for validating ligand binding.
Caption: GPR84 signaling pathway upon agonist binding.
Caption: Workflow for validating GPR84 ligand activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ZQ-16 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different studies is paramount. This guide provides a comparative analysis of the reported effects of ZQ-16, a selective agonist of the G protein-coupled receptor 84 (GPR84), summarizing key quantitative data and experimental methodologies to shed light on the reproducibility of its in vitro activity.
This compound has been identified as a potent agonist of GPR84, a receptor implicated in inflammatory and immunological processes.[1][2] Its primary mechanism of action involves the activation of several downstream signaling pathways.[2][3] This guide synthesizes data from multiple studies to offer a clear comparison of its reported potency and cellular effects.
Quantitative Comparison of this compound Potency (EC50 Values)
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following table summarizes the reported EC50 values for this compound across different in vitro assays and studies. This data highlights the range of reported potencies, which can be influenced by the specific experimental conditions, cell lines, and assay formats used.
| Assay Type | Reported EC50 | Cell Line | Reference |
| Calcium Mobilization | 0.213 µM | HEK293/Gα16/GPR84 | [1] |
| Calcium Mobilization | 139 nM (0.139 µM) | Not specified | [4] |
| Gαi Signaling (cAMP inhibition) | ~5 nM | GPR84-overexpressing HEK293 cells | [5] |
| β-arrestin Recruitment | ~2 µM | GPR84-overexpressing HEK293 cells | [5] |
Key Experimental Methodologies
The reproducibility of experimental outcomes is intrinsically linked to the methodologies employed. Below are the key experimental protocols used to characterize the effects of this compound.
Calcium Mobilization Assay
This assay is a common method to assess the activation of G protein-coupled receptors that signal through the Gαq pathway, leading to an increase in intracellular calcium levels.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human GPR84 and the G protein α-subunit Gα16 are frequently used.[1][3]
-
Procedure:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells.
-
The change in fluorescence, indicating an increase in intracellular calcium, is measured using a fluorescence plate reader.
-
The data is then used to generate a dose-response curve and calculate the EC50 value.[1]
-
cAMP Accumulation Assay
This assay measures the inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gαi-coupled receptor activation.
-
Cell Line: HEK293 cells stably expressing GPR84 are commonly utilized.
-
Procedure:
-
Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Cells are then treated with varying concentrations of this compound.
-
The intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF).
-
The ability of this compound to inhibit forskolin-induced cAMP accumulation is quantified to determine its potency (EC50).
-
ERK1/2 Phosphorylation Assay
Activation of GPR84 by this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAP kinase signaling pathway.[6]
-
Cell Line: HEK293 cells expressing GPR84 are often used.[6]
-
Procedure:
-
Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
The cells are then stimulated with this compound for a specific time period (e.g., 5 minutes).[6]
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
The ratio of p-ERK1/2 to total ERK1/2 is used to quantify the extent of ERK1/2 activation.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Discussion on Reproducibility
The available data indicates a good qualitative reproducibility of this compound's effects as a GPR84 agonist. Across different studies, it consistently demonstrates activity in calcium mobilization, cAMP inhibition, and ERK1/2 phosphorylation assays.[1][2][5][6]
Quantitatively, there is some variation in the reported EC50 values. For calcium mobilization, the reported values are in a similar range (0.139-0.213 µM). The potency for Gαi signaling (cAMP inhibition) appears to be significantly higher (~5 nM) than for β-arrestin recruitment (~2 µM), suggesting that this compound may exhibit functional selectivity or biased agonism at GPR84.[5]
These variations in potency can be attributed to several factors, including:
-
Different cell lines and expression levels of GPR84.
-
Variations in specific assay reagents and protocols.
-
Slight differences in experimental conditions (e.g., incubation times, temperature).
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ZQ-16
Disclaimer: The following procedures are a generalized guideline for the safe disposal of a hypothetical hazardous chemical, designated as ZQ-16. These instructions are based on established best practices for laboratory chemical waste management.[1] Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of chemical compounds, thereby protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should occur within a certified chemical fume hood to minimize the risk of inhalation exposure. In the event of a spill, immediately notify laboratory safety personnel and adhere to your facility's established spill response protocol.
Waste Characterization and Segregation
Proper disposal starts with accurate waste characterization.[1] Hazardous waste is categorized based on its properties: ignitability, corrosivity, reactivity, and toxicity.[1] It is crucial to keep different types of chemical waste separate to avoid dangerous reactions.[2]
Key Disposal Parameters for this compound (Hypothetical Data)
| Parameter | Guideline | Disposal Route | Citation |
| pH | < 2 or > 12.5 | Hazardous Waste Collection | [2] |
| 5.0 - 12.5 | Drain Disposal (if neutralized and permitted) | [2] | |
| Concentration in Aqueous Solution | > 1 mg/L | Hazardous Waste Collection or In-Lab Treatment | [3] |
| < 1 mg/L | Drain Disposal (if permitted) | [3] | |
| Organic Solvent Content | > 10% | Hazardous Organic Waste Collection | [2] |
| Heavy Metal Contamination | Any detectable amount | Hazardous Waste Collection | [2] |
Experimental Protocol: Neutralization of Acidic this compound Waste
This protocol outlines a standard procedure for neutralizing acidic waste in a laboratory setting.
Materials:
-
Acidic this compound waste solution
-
Sodium bicarbonate (NaHCO₃) or 5M Sodium hydroxide (B78521) (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Stir plate and stir bar
-
Glass beaker of appropriate size
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water in a beaker to dilute it.
-
Neutralization:
-
Place the beaker with the diluted acidic waste on a stir plate and add a stir bar.
-
Slowly add small amounts of sodium bicarbonate or dropwise add 5M sodium hydroxide solution while continuously stirring.
-
Monitor the pH of the solution frequently using pH strips or a pH meter.
-
-
Endpoint: Continue adding the neutralizing agent until the pH is between 5.0 and 12.5.[2]
-
Disposal: Once neutralized, the solution may be eligible for drain disposal, provided it does not contain other hazardous components and is permitted by local regulations. Record the neutralization on a treatment disposal log.[2]
-
Cleanup: Thoroughly clean all equipment used in the neutralization process.
This compound Disposal Workflow
Caption: Decision tree for the proper segregation and disposal of this compound waste.
General Disposal Procedures
-
Container Management: Always keep waste containers closed except when adding waste.[4] Ensure containers are compatible with the waste being stored (e.g., do not store acids in metal cans).[2][4] Label all waste containers clearly with their contents.[4]
-
Unidentified Waste: Do not dispose of unknown or unidentified substances. Contact your institution's Environmental Health and Safety (EH&S) department for assistance in identifying and disposing of unknown waste.[2]
-
Empty Containers: Rinse empty containers of this compound thoroughly with a suitable solvent (e.g., water for aqueous solutions). The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container may be disposed of as normal trash or recycled, depending on institutional policies.[3]
-
Prohibited Actions: It is illegal to intentionally evaporate or dilute hazardous waste to avoid proper disposal.[2] Do not mix incompatible waste streams.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of chemical waste, contributing to a safer research environment and environmental protection.
References
Personal protective equipment for handling ZQ-16
Essential Safety and Handling Guide for ZQ-16
Document ID: ZQ16-SHG-20251215 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
This guide provides essential safety, handling, and disposal procedures for this compound (CAS 376616-73-8), a potent and selective GPR84 agonist. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity. As the potential hazards of many research chemicals are not fully known, a conservative approach assuming the compound is hazardous is mandatory.[1]
Immediate Safety Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of exposure:
-
Skin Contact: Remove contaminated clothing. Immediately wash skin with copious amounts of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the individual to fresh air and monitor breathing. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) before beginning work and ensure an eyewash station and safety shower are accessible.
Personal Protective Equipment (PPE)
A risk assessment should be performed before handling. The following PPE is the minimum requirement for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber recommended when using DMSO). Nitrile gloves are not sufficient for prolonged contact with DMSO. | Prevents skin contact and irritation. DMSO readily penetrates the skin and can carry dissolved substances with it.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne powder, preventing serious eye irritation. |
| Protective Clothing | Fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of the powder, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for preparing a stock solution of this compound.
3.1. Preparation and Weighing:
-
Work Area Preparation: All handling of solid this compound must be conducted within a certified chemical fume hood.[5] Cover the work surface with a disposable absorbent pad.
-
Vial Handling: Before opening, gently tap the vial to dislodge any powder that may have accumulated in the cap during transit.[1]
-
Weighing: Use an analytical balance inside the fume hood. Weigh the desired amount of this compound powder directly into a tared vial. Minimize the creation of dust.
-
Cleaning: After weighing, carefully clean the spatula and any surfaces with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of wipes as contaminated solid waste.
3.2. Solubilization:
-
Solvent: this compound is soluble in DMSO (up to 5 mg/mL) and Ethanol.[6]
-
Procedure: In the fume hood, add the appropriate volume of the chosen solvent to the vial containing the weighed this compound.
-
Mixing: Cap the vial securely and mix by vortexing or gentle warming until the solid is completely dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of accordingly. Never pour this compound or its solutions down the drain.[5]
4.1. Waste Segregation and Collection:
-
Liquid Waste (this compound in DMSO/Ethanol):
-
Collect all liquid waste containing this compound in a designated, compatible hazardous waste container.[5]
-
The container must be clearly labeled "Hazardous Waste," listing all chemical constituents (e.g., "this compound," "Dimethyl Sulfoxide") and their approximate percentages.[5]
-
Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area, such as a flammable materials cabinet.[4]
-
-
Solid Waste (Contaminated PPE and Consumables):
4.2. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the collected hazardous waste.[7] Follow all institutional guidelines for waste manifest forms and pickup procedures.
Quantitative Data for this compound
The following table summarizes key quantitative information for this compound.
| Property | Value | Source(s) |
| CAS Number | 376616-73-8 | |
| Molecular Formula | C₁₀H₁₆N₂O₂S | |
| Molecular Weight | 228.31 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige powder | |
| Solubility | DMSO: ≥5 mg/mL (warmed) | |
| Biological Activity (EC₅₀) | 139 nM (in calcium mobilization assay) | |
| Storage Temperature | Room Temperature (Solid) |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
